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Foundational

The Aqueous Stability of Azetidin-3-yl Isopropylcarbamate: A Technical Guide for Drug Development Professionals

Introduction Azetidin-3-yl isopropylcarbamate is a molecule of interest in contemporary drug discovery, incorporating a strained four-membered azetidine ring and a carbamate functional group. The inherent ring strain of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Azetidin-3-yl isopropylcarbamate is a molecule of interest in contemporary drug discovery, incorporating a strained four-membered azetidine ring and a carbamate functional group. The inherent ring strain of the azetidine moiety and the susceptibility of the carbamate linkage to hydrolysis present unique challenges and considerations for its development as a potential therapeutic agent.[1][2] Understanding the stability of this compound in aqueous solutions is a critical early-stage activity in the drug development pipeline. This technical guide provides an in-depth exploration of the anticipated aqueous stability of azetidin-3-yl isopropylcarbamate, detailing the probable degradation pathways, influential factors, and a robust experimental framework for its comprehensive assessment.

Chemical Structure and Inherent Reactivity

Azetidin-3-yl isopropylcarbamate comprises two key functional groups that dictate its chemical behavior in an aqueous environment: the azetidine ring and the isopropylcarbamate group.

  • Azetidine Ring: This four-membered nitrogen-containing heterocycle is characterized by significant ring strain.[2] While more stable than the analogous three-membered aziridine ring, the azetidine ring can be susceptible to nucleophilic attack, potentially leading to ring-opening reactions under certain conditions. However, in the absence of strong activating groups or harsh reaction conditions, the azetidine ring is generally expected to be relatively stable under physiological pH and temperature.[1]

  • Isopropylcarbamate Group: Carbamates are esters of carbamic acid and are known to undergo hydrolysis.[3][4] The rate and mechanism of this hydrolysis are highly dependent on the pH of the solution. Both acid-catalyzed and base-catalyzed hydrolysis pathways are possible. The first step in the metabolic degradation of many carbamates is hydrolysis.[4][5][6]

Anticipated Degradation Pathways in Aqueous Solution

The primary anticipated degradation pathway for azetidin-3-yl isopropylcarbamate in aqueous solution is the hydrolysis of the isopropylcarbamate linkage. This can proceed via two principal mechanisms depending on the pH.

Base-Catalyzed Hydrolysis (Alkaline Conditions)

Under neutral to alkaline conditions, the carbamate is susceptible to hydrolysis, yielding azetidin-3-amine, isopropanol, and carbon dioxide. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the carbamate.

Acid-Catalyzed Hydrolysis (Acidic Conditions)

In acidic solutions, the hydrolysis of carbamates can also occur. The reaction mechanism may involve protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

A visual representation of the likely hydrolytic degradation pathway is provided below.

cluster_main Proposed Hydrolytic Degradation of Azetidin-3-yl Isopropylcarbamate parent Azetidin-3-yl Isopropylcarbamate products Azetidin-3-amine + Isopropanol + CO2 parent->products H2O (pH dependent)

Caption: Proposed hydrolytic degradation pathway.

Factors Influencing Aqueous Stability

Several key factors can significantly influence the rate of degradation of azetidin-3-yl isopropylcarbamate in aqueous solutions:

  • pH: As discussed, pH is expected to be the most critical factor. Carbamate hydrolysis is typically catalyzed by both acid and base, suggesting that the compound may exhibit a U-shaped pH-rate profile, with maximum stability at a specific pH, likely in the mid-range. Some carbamate derivatives are notably more stable to alkaline hydrolysis than others.[4]

  • Temperature: Like most chemical reactions, the rate of hydrolysis is expected to increase with temperature. The effect of temperature on the degradation rate can be described by the Arrhenius equation, allowing for the determination of the activation energy of the degradation process.

  • Buffer Species: The components of the buffer system can sometimes influence the rate of degradation through general acid-base catalysis or by direct reaction with the compound. Therefore, it is crucial to select buffers that are non-reactive and to screen a variety of buffer systems during stability studies.

  • Ionic Strength: The ionic strength of the solution can also affect reaction rates, although this effect is generally less pronounced than that of pH and temperature.

Experimental Design for a Comprehensive Stability Study

A well-designed experimental protocol is essential for accurately determining the aqueous stability of azetidin-3-yl isopropylcarbamate. The following is a detailed, step-by-step methodology for a robust stability assessment.

Experimental Workflow

The overall workflow for the stability study is depicted in the following diagram:

cluster_workflow Aqueous Stability Study Workflow prep 1. Preparation of Buffers and Stock Solution incubation 2. Incubation at Varied pH and Temperature prep->incubation sampling 3. Time-Point Sampling incubation->sampling analysis 4. Quantitative Analysis (e.g., HPLC-UV/MS) sampling->analysis kinetics 5. Kinetic Data Analysis analysis->kinetics report 6. Stability Report Generation kinetics->report

Caption: Experimental workflow for stability assessment.

Step 1: Preparation of Materials
  • Azetidin-3-yl Isopropylcarbamate: Use a well-characterized, high-purity batch of the compound.

  • Buffer Solutions: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7.4, 9, and 12). Use buffers with known pKa values and low reactivity. Suggested buffers include phosphate, acetate, and borate. Ensure the final buffer concentration is consistent across all experiments (e.g., 50 mM).

  • Stock Solution: Prepare a concentrated stock solution of azetidin-3-yl isopropylcarbamate in a suitable organic solvent (e.g., acetonitrile or DMSO) to minimize hydrolysis prior to the start of the experiment.

Step 2: Incubation Conditions
  • Initiation: To initiate the stability study, dilute the stock solution into the pre-warmed buffer solutions to a final concentration suitable for the analytical method (e.g., 10 µg/mL). The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid effects on the reaction kinetics.

  • Temperature Control: Conduct the study at a minimum of three temperatures to assess the temperature dependence of degradation. Recommended temperatures are 4°C (refrigerated), 25°C (room temperature), and 40°C (accelerated condition). Use calibrated, temperature-controlled incubators or water baths.

Step 3: Sampling
  • Time Points: Collect samples at appropriate time intervals. The frequency of sampling will depend on the rate of degradation. For a new compound, it is advisable to have more frequent early time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours) and then extend to longer time points if the compound is stable.

  • Sample Quenching: Immediately after collection, quench the degradation reaction by adding an equal volume of a cold, strong organic solvent (e.g., acetonitrile) or by adjusting the pH to a range where the compound is known to be stable (if determined). Store samples at a low temperature (e.g., -20°C or -80°C) prior to analysis to prevent further degradation.

Step 4: Analytical Methodology

A validated, stability-indicating analytical method is crucial for accurate quantification. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust choice. Coupling HPLC with Mass Spectrometry (LC-MS) can aid in the identification of degradation products.

  • HPLC Method:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid or ammonium acetate, is typically used.

    • Detection: UV detection at a wavelength of maximum absorbance for azetidin-3-yl isopropylcarbamate.

    • Validation: The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.[7]

Step 5: Data Analysis and Kinetics
  • Quantification: Determine the concentration of azetidin-3-yl isopropylcarbamate remaining at each time point by comparing the peak area to a standard curve.

  • Kinetic Modeling: Plot the natural logarithm of the concentration versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the observed first-order rate constant (k).

  • Half-Life Calculation: The half-life (t½) can be calculated from the rate constant using the equation: t½ = 0.693 / k.

  • pH-Rate Profile: Plot the logarithm of the rate constant (log k) versus pH to generate a pH-rate profile, which will help identify the pH of maximum stability.

Summary of Experimental Conditions
ParameterConditionsRationale
pH 2, 4, 7.4, 9, 12To assess stability across a broad physiological and chemical range.
Temperature 4°C, 25°C, 40°CTo determine the temperature dependence of degradation and allow for shelf-life prediction.
Buffers Phosphate, Acetate, BorateTo evaluate the potential for buffer catalysis.
Concentration e.g., 10 µg/mLTo be within the linear range of the analytical method.
Analytical Method HPLC-UV or LC-MSFor accurate and specific quantification of the parent compound and its degradants.

Conclusion

The aqueous stability of azetidin-3-yl isopropylcarbamate is a critical parameter that will influence its development as a drug candidate. The primary degradation pathway is anticipated to be the pH-dependent hydrolysis of the carbamate functional group. A systematic and robust experimental approach, as outlined in this guide, is essential to accurately characterize the stability profile of this molecule. The data generated from these studies will be invaluable for formulation development, establishing appropriate storage conditions, and predicting the in vivo fate of the compound. By understanding and quantifying the degradation kinetics, drug development professionals can make informed decisions to advance promising candidates like azetidin-3-yl isopropylcarbamate through the development pipeline.

References

  • Selective Deprotection of Isopropyl Esters, Carbamates and Carbonates with Aluminum Chloride - ResearchGate. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • The hydrolysis of amides, esters, and related compounds in acid solution. Part II. Carbamates - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved March 27, 2026, from [Link]

  • Enhanced Degradation and the Comparative Fate of Carbamate Insecticides in Soil. (n.d.). ACS Publications. Retrieved March 27, 2026, from [Link]

  • Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Discovery of carbamate degrading enzymes by functional metagenomics - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - Frontiers. (2021, July 6). Frontiers. Retrieved March 27, 2026, from [Link]

  • Carbamate pesticides: a general introduction (EHC 64, 1986) - INCHEM. (n.d.). International Programme on Chemical Safety. Retrieved March 27, 2026, from [Link]

  • US2776324A - Hydrolysis of isopropyl esters with acid - Google Patents. (n.d.). Google Patents.
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022, February 13). Taylor & Francis Online. Retrieved March 27, 2026, from [Link]

  • Any advice about the stability of ester and carbamate containing compounds? (2015, November 25). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. (n.d.). ACS Publications. Retrieved March 27, 2026, from [Link]

  • Azetidine amino acid biosynthesis by non-haem iron-dependent enzymes - ResearchGate. (2025, October 21). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Azetidine-2,4-diones (4-Oxo-β-lactams) as Scaffolds for Designing Elastase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2008, February 22). ACS Publications. Retrieved March 27, 2026, from [Link]

  • Degradation kinetics parameters in tested solvents | Download Table - ResearchGate. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications - University of Birmingham. (n.d.). University of Birmingham. Retrieved March 27, 2026, from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24). Royal Society of Chemistry. Retrieved March 27, 2026, from [Link]

  • Q1A(R2) Guideline - ICH. (2010, February 2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved March 27, 2026, from [Link]

  • Analytical Methods for the Quantification of Pharmaceuticals | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. (2018, February 2). Frontiers. Retrieved March 27, 2026, from [Link]

  • Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning current stability analysis practices - ResearchGate. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step wi. (n.d.). EURL-SRM. Retrieved March 27, 2026, from [Link]

    • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved March 27, 2026, from [Link]

  • Analytical Methods - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved March 27, 2026, from [Link]

  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed. (2021, June 30). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

Sources

Exploratory

Computational Modeling of Azetidin-3-yl Isopropylcarbamate Derivatives: A Strategic Framework for Serine Hydrolase Inhibitor Design

As drug discovery pivots toward highly optimized, target-specific therapeutics, the endocannabinoid system has emerged as a critical landscape for treating neuroinflammation, pain, and neurodegenerative disorders. At the...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward highly optimized, target-specific therapeutics, the endocannabinoid system has emerged as a critical landscape for treating neuroinflammation, pain, and neurodegenerative disorders. At the heart of this landscape lies Monoacylglycerol Lipase (MAGL), a serine hydrolase responsible for degrading the neuroprotective endocannabinoid 2-arachidonoylglycerol (2-AG)[1].

In recent years, derivatives synthesized from the foundational building block azetidin-3-yl isopropylcarbamate (CAS: 1383372-73-3)[2] have demonstrated exceptional promise as potent, selective, and brain-penetrant MAGL inhibitors. As a Senior Application Scientist, I have structured this technical guide to dissect the computational modeling workflows required to design, evaluate, and optimize these azetidine-based carbamate derivatives. We will move beyond basic structural descriptions to explore the deep causality behind molecular design choices and the self-validating computational protocols used to predict their efficacy.

Mechanistic Rationale: The Azetidine Scaffold and Carbamate Warhead

The design of MAGL inhibitors requires a delicate balance between reactivity and physicochemical properties. Early-generation inhibitors suffered from high lipophilicity (cLogP > 4.0), leading to poor in vivo stability, rapid metabolic clearance, and off-target promiscuity (such as cross-reactivity with Fatty Acid Amide Hydrolase, FAAH)[3].

The Causality of the Azetidin-3-yl Core

Transitioning to an azetidin-3-yl core fundamentally alters the molecule's spatial and physicochemical profile. The four-membered azetidine ring possesses a high fraction of sp³-hybridized carbons (Fsp³), which introduces three-dimensional complexity while significantly lowering the partition coefficient (log D)[4]. This structural rigidity prevents the molecule from adopting flat, promiscuous conformations, thereby driving target selectivity and improving Lipophilic Efficiency (LipE)[1].

The Carbamate Warhead and Leaving Group pKa

Azetidin-3-yl carbamates function primarily as covalent modifiers. The mechanism involves the nucleophilic attack of the MAGL catalytic serine (Ser122) on the carbamate carbonyl, resulting in the expulsion of the leaving group and the formation of a stable, carbamylated enzyme intermediate[1].

The efficiency of this reaction is strictly dictated by the pKa of the leaving group's conjugate acid. While a standard isopropylcarbamate (leaving group pKa ~16.5) is generally too stable to react efficiently with Ser122, substituting it with highly electron-withdrawing groups—such as hexafluoroisopropanol (pKa = 9.8) or trifluoromethyl glycols (pKa = 11.7)—tunes the electrophilicity of the carbonyl, enabling rapid covalent engagement without causing non-specific toxicity[4].

Pathway DAG Diacylglycerol (DAG) DAGL DAG Lipase DAG->DAGL TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG MAGL Monoacylglycerol Lipase (MAGL) TwoAG->MAGL AA Arachidonic Acid (AA) + Glycerol MAGL->AA Inhibitor Azetidin-3-yl Carbamates Inhibitor->MAGL Covalent Inhibition

Endocannabinoid signaling pathway highlighting MAGL as the target for azetidin-3-yl carbamates.

Computational Modeling Workflow for Covalent Inhibitors

Modeling covalent inhibitors requires a departure from standard Molecular Mechanics (MM). Because a chemical bond is formed during the binding event, the workflow must integrate Quantum Mechanics (QM) to accurately parameterize the transition state, followed by reactive docking and Molecular Dynamics (MD) to evaluate the thermodynamic stability of the complex.

Workflow LigPrep 1. QM Ligand Prep (B3LYP/6-31G**) CovDock 3. Covalent Docking (Ser122 Carbamylation) LigPrep->CovDock ProtPrep 2. Protein Prep (MAGL PDB: 3PE6) ProtPrep->CovDock MD 4. Molecular Dynamics (100 ns, NPT Ensemble) CovDock->MD Top Poses MMGBSA 5. MM-GBSA / FEP (Free Energy Analysis) MD->MMGBSA Trajectory Analysis

Computational workflow for modeling covalent serine hydrolase inhibitors.

Quantum Mechanical Parameterization

Standard force fields (e.g., OPLS4, GAFF2) lack the parameters for the unique electron distribution of a carbamylated serine attached to an azetidine ring. We employ Density Functional Theory (DFT) at the B3LYP/6-31G** level to calculate the Restrained Electrostatic Potential (RESP) charges of the warhead. This ensures that the electrostatic interactions within the oxyanion hole (formed by Ala51 and Met123 in MAGL) are accurately represented during MD simulations.

Reactive Docking Strategy

Covalent docking algorithms (such as Schrödinger's CovDock or AutoDock4-Zn modified for covalent bonds) operate by first docking the pre-reactive ligand into the active site. The algorithm evaluates the distance and angle between the Ser122 hydroxyl oxygen and the carbamate carbonyl carbon. If the geometry satisfies the Bürgi-Dunitz trajectory (angle ~107°), the algorithm computationally "cleaves" the leaving group, forms the covalent bond, and minimizes the resulting complex[5].

Self-Validating Experimental Protocol: Covalent Docking & MD

To ensure scientific integrity, computational models must be treated as self-validating systems. The following protocol outlines the exact steps and internal validation checks required to model an azetidin-3-yl carbamate derivative binding to MAGL.

Phase 1: System Preparation

  • Protein Import: Retrieve the high-resolution crystal structure of human MAGL (PDB ID: 3PE6)[5].

  • Water Trimming: Strip bulk crystallographic waters beyond 5 Å of the active site. Crucial Step: Retain the highly conserved structural water molecules deep in the binding pocket, as they mediate hydrogen bonding between the azetidine core and the protein backbone.

  • Protonation State Assignment: Use Epik (pH 7.4) to assign protonation states.

    • Validation Check: Verify that His269 is protonated at the epsilon nitrogen (Nε). This is non-negotiable; His269 must act as a general base to abstract the proton from Ser122, activating it for nucleophilic attack.

Phase 2: Reactive Docking 4. Reaction Definition: Define the SMARTS reaction pattern for carbamylation: [O:1]=-[N:4] >> [O:1]=-[N:4]. 5. Execution: Run the covalent docking protocol, restricting the search space to a 15 Å grid centered on Ser122.

  • Validation Check: Discard any poses where the distance between the newly formed covalent bond and the oxyanion hole exceeds 3.2 Å. The carbonyl oxygen must sit firmly in the oxyanion hole to stabilize the transition state.

Phase 3: Molecular Dynamics & Thermodynamic Validation 6. Solvation: Embed the top-ranked carbamylated complex in an explicit TIP3P water box, neutralized with 0.15 M NaCl. 7. Production Run: Execute a 100 ns MD simulation in the NPT ensemble (300 K, 1.013 bar) using a 2 fs time step. 8. Trajectory Analysis:

  • Validation Check: Plot the Root Mean Square Deviation (RMSD) of the azetidine core over time. A stable binding mode is confirmed if the RMSD plateaus within the first 20 ns and exhibits fluctuations of < 1.5 Å for the remainder of the simulation.

Quantitative Data & Structure-Activity Relationship (SAR)

The optimization of azetidin-3-yl carbamates relies on iterative cycles of computational prediction and biochemical validation. The table below synthesizes the quantitative SAR data demonstrating how modifications to the leaving group and the core scaffold impact MAGL potency, FAAH selectivity, and Lipophilic Efficiency (LipE)[1][4].

Scaffold CoreLeaving GroupLeaving Group pKaMAGL IC₅₀ (nM)FAAH SelectivityLipophilic Efficiency (LipE)
Azetidin-3-yl Isopropylcarbamate~16.5> 10,000N/AN/A
Azetidin-3-yl (Cmpd 3)Hexafluoroisopropyl9.33.0~1,000x5.2
Azetidin-3-yl (Cmpd 4)Hexafluoroisopropyl9.34.0> 15,000x5.7
Bicyclic[3.1.0] (Cmpd 8)Hexafluoroisopropyl9.81.4> 3,000x4.1
Azetidin-3-yl (Cmpd 15)Trifluoromethyl glycol11.74.6> 1,000x5.9

Data Interpretation: While the raw isopropylcarbamate is too stable to act as an effective covalent inhibitor, substituting it with a hexafluoroisopropyl group (lowering the pKa to 9.3) dramatically increases potency (IC₅₀ = 3.0 nM)[1]. Furthermore, the introduction of a trifluoromethyl glycol leaving group (Cmpd 15) provides a "Goldilocks" reactivity profile (pKa = 11.7)—maintaining single-digit nanomolar potency while significantly improving the compound's aqueous solubility and LipE[4].

SAR Core Azetidin-3-yl Core High sp3 fraction Improved solubility Outcome Outcome Core->Outcome LeavingGroup Carbamate Group Modulates reactivity Determines efficiency LeavingGroup->Outcome Tail Lipophilic Tail Fits hydrophobic pocket Dictates selectivity Tail->Outcome

Structure-Activity Relationship (SAR) logic for optimizing azetidin-3-yl carbamate derivatives.

Conclusion

The computational modeling of azetidin-3-yl isopropylcarbamate derivatives requires a rigorous, multi-scale approach. By leveraging QM parameterization to capture the electronic nuances of the carbamate warhead, and combining it with reactive docking and MD simulations, researchers can accurately predict the covalent engagement of these molecules with serine hydrolases. The azetidine core's unique sp³ character, combined with precisely tuned leaving groups, continues to yield highly efficient, selective, and drug-like candidates for neuroinflammatory and neurodegenerative diseases.

References

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a 'tail switching' strategy on a piperazinyl azetidine skeleton. NIH PubMed Central. URL:[Link]

  • Discovery of Trifluoromethyl Glycol Carbamates as Potent and Selective Covalent Monoacylglycerol Lipase (MAGL) Inhibitors for Treatment of Neuroinflammation. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Novel Reversible-Binding PET Ligands for Imaging Monoacylglycerol Lipase Based on the Piperazinyl Azetidine Scaffold. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Azetidin-3-yl Isopropylcarbamate as a Privileged Scaffold in CNS Drug Discovery

Scientific Rationale: The Azetidine Advantage In modern medicinal chemistry, the transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich architectures is a proven strategy to improve clinical s...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale: The Azetidine Advantage

In modern medicinal chemistry, the transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich architectures is a proven strategy to improve clinical success rates. Azetidines—four-membered, nitrogen-containing heterocycles—have emerged as highly privileged motifs in drug discovery[1]. They offer a unique combination of high ring strain, conformational rigidity, and a rich sp3 character that collectively enhance metabolic stability and aqueous solubility[1].

Azetidin-3-yl isopropylcarbamate represents a highly versatile building block. The molecule features a free secondary amine embedded in the strained ring, allowing for divergent late-stage functionalization. Concurrently, the isopropylcarbamate moiety at the 3-position serves a dual purpose: it acts as a metabolically stable hydrogen-bond donor/acceptor network to improve target affinity, and in specific contexts, it can be engineered into a covalent warhead targeting serine hydrolases[2].

Physicochemical Profiling

Replacing traditional six-membered rings (like piperidines) with an azetidine scaffold fundamentally alters the physicochemical profile of the resulting drug candidate. Table 1 summarizes the causal impact of this structural replacement.

Table 1: Comparative Physicochemical Impact of the Azetidine Scaffold

PropertyAzetidin-3-yl ScaffoldPiperidin-4-yl ScaffoldCausality / Impact on Drug Design
Ring Size 4-membered6-memberedAzetidine's smaller size and rigidity reduce the entropic penalty upon target binding.
Fraction sp3 (Fsp3) 0.860.89Both maintain high 3D complexity, promoting off-target selectivity and escaping "flatland."
Calculated logP ~0.5~1.2The azetidine ring significantly lowers lipophilicity, improving BBB penetration without trapping.
Amine pKa ~10.4~11.2The lower pKa of the azetidine amine improves membrane permeability at physiological pH (7.4).

Experimental Workflow & Causality

The development of CNS-active agents requires workflows that seamlessly bridge chemical synthesis with biological validation. The free nitrogen of the azetidin-3-yl isopropylcarbamate scaffold is an ideal nucleophile for library generation via reductive amination or SNAr reactions.

Workflow S1 Azetidin-3-yl isopropylcarbamate (Core Scaffold) S2 N-Functionalization (Reductive Amination) S1->S2 Divergent Synthesis S3 Library Purification (Prep-HPLC & LC-MS) S2->S3 Quality Control S4 In Vitro Screening (Target Binding Assay) S3->S4 High-Throughput S5 Lead Optimization (SAR Analysis) S4->S5 Hit-to-Lead

Fig 1. Divergent synthetic workflow utilizing the azetidine scaffold for hit-to-lead generation.

Protocol I: High-Throughput N-Functionalization (Reductive Amination)

Expertise & Experience Insight: The secondary amine of the azetidine ring is highly nucleophilic but embedded within a strained geometry. When performing reductive amination, the inherent basicity of the azetidine can stall the reaction at the hemiaminal stage if the pH is not strictly controlled. Using standard dichloromethane (DCM) without an acid catalyst leads to poor yields. We utilize 1,2-dichloroethane (DCE) with exactly 1.0 equivalent of glacial acetic acid. This specifically protonates the intermediate iminium ion, accelerating reduction by NaBH(OAc)₃, while preventing the acid-catalyzed hydrolysis of the sensitive isopropylcarbamate moiety.

Table 2: Optimization of Reductive Amination Conditions

SolventReductantAdditiveYield (%)PurityMechanistic Observation
DCMNaBH(OAc)₃None45%85%Incomplete conversion; stalled at hemiaminal.
DCE NaBH(OAc)₃ AcOH (1 eq) 88% >95% Optimal; AcOH activates aldehyde, preserves carbamate.
MeOHNaBH₃CNZnCl₂60%70%Side reactions observed; cyanide toxicity limits scale-up.
Step-by-Step Methodology (Self-Validating System)
  • Preparation: Dissolve Azetidin-3-yl isopropylcarbamate (1.0 mmol) and the target aldehyde (1.1 mmol) in anhydrous DCE (5.0 mL) under a nitrogen atmosphere.

  • Activation: Add glacial acetic acid (1.0 mmol, 57 µL) dropwise. Stir the mixture at room temperature for 30 minutes to ensure complete iminium ion formation.

  • Reduction: Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol).

  • Validation Checkpoint 1 (LC-MS): After 2 hours, sample 10 µL of the reaction mixture, dilute in MeOH, and analyze via LC-MS. The mass of the starting scaffold (m/z 159.1[M+H]+) should be absent, replaced by the product mass. Control: Run a parallel reaction lacking the aldehyde to confirm the scaffold does not self-condense.

  • Quenching: Once complete, quench the reaction with saturated aqueous NaHCO₃ (5.0 mL) to neutralize the acetic acid and destroy excess reductant.

  • Extraction & Purification: Extract the aqueous layer with DCM (3 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via reverse-phase Prep-HPLC.

Biological Application: Targeting Serine Hydrolases

Azetidine carbamates have been heavily investigated as highly efficient, covalent inhibitors of Monoacylglycerol Lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH)[2]. These enzymes are responsible for the degradation of endocannabinoids like 2-arachidonoylglycerol (2-AG) in the central nervous system. By inhibiting MAGL, azetidine carbamates elevate central 2-AG levels, offering a promising therapeutic strategy for neurodegenerative diseases and neuroinflammation[3].

Pathway P1 Presynaptic Neuron (2-AG Production) P2 CB1/CB2 Receptors (Neuromodulation) P1->P2 2-AG Release P3 MAGL Enzyme (2-AG Hydrolysis) P1->P3 2-AG Uptake P5 Arachidonic Acid (Pro-inflammatory) P3->P5 Enzymatic Cleavage P4 Azetidine Carbamate Inhibitor P4->P3 Covalent Inhibition

Fig 2. MAGL-mediated 2-AG hydrolysis pathway and targeted inhibition by azetidine carbamates.

Protocol II: Activity-Based Protein Profiling (ABPP)

Expertise & Experience Insight: When evaluating carbamate-based inhibitors against serine hydrolases, standard colorimetric biochemical assays can yield false positives due to compound aggregation or autofluorescence artifacts. To establish a trustworthy, self-validating system, we employ Activity-Based Protein Profiling (ABPP). ABPP utilizes a fluorescent fluorophosphonate probe (FP-TAMRA) that covalently binds exclusively to uninhibited, active-site serine residues. Pre-incubating the enzyme with our azetidine scaffold derivatives allows us to quantify true target engagement via competitive displacement, visualized directly on an SDS-PAGE gel.

Step-by-Step Methodology (Self-Validating System)
  • Proteome Preparation: Dilute recombinant MAGL (or mouse brain membrane proteome) to a final protein concentration of 1 mg/mL in PBS buffer (pH 7.4).

  • Inhibitor Incubation: Treat 50 µL aliquots of the proteome with the synthesized azetidine carbamate derivative (concentrations ranging from 1 nM to 10 µM, 1% DMSO final).

    • Positive Control: Treat one aliquot with 1 µM JZL184 (a known MAGL inhibitor).

    • Negative Control: Treat one aliquot with vehicle (1% DMSO) only.

    • Denatured Control: Boil one aliquot at 95°C for 5 minutes prior to vehicle treatment to validate that probe binding is strictly activity-dependent.

  • Incubation Time: Incubate the samples at 37°C for 30 minutes to allow the carbamate to interact with the catalytic serine.

  • Probe Labeling: Add FP-TAMRA (1 µM final concentration) to all samples and incubate for an additional 30 minutes at room temperature in the dark.

  • Reaction Quenching: Quench the reactions by adding 4x SDS loading buffer (reducing) and boiling the samples at 95°C for 5 minutes.

  • Gel Electrophoresis & Imaging: Resolve the proteins using 10% SDS-PAGE. Image the gel using a flatbed fluorescence scanner (e.g., Typhoon) set to the TAMRA channel (Ex: 550 nm / Em: 580 nm).

  • Data Interpretation: A successful azetidine carbamate inhibitor will show a dose-dependent decrease in the fluorescent band corresponding to MAGL (~33 kDa), matching the blanking effect seen in the JZL184 positive control.

References

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases Source: MDPI URL: [Link]

Sources

Application

Application Note: Synthesis, Protection, and Deprotection Strategies for Azetidin-3-yl Isopropylcarbamate

Introduction & Strategic Rationale Azetidines have emerged as highly privileged scaffolds in modern drug discovery, frequently deployed as conformationally restricted bioisosteres for morpholines and aliphatic amines to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Azetidines have emerged as highly privileged scaffolds in modern drug discovery, frequently deployed as conformationally restricted bioisosteres for morpholines and aliphatic amines to improve metabolic stability and lower lipophilicity. Specifically, the building block azetidin-3-yl isopropylcarbamate [1] is highly versatile. The isopropylcarbamate moiety at the 3-position provides a stable hydrogen-bond donor/acceptor pair, while the secondary azetidine amine serves as a reactive vector for further functionalization (e.g., Buchwald-Hartwig cross-coupling or amide bond formation).

Synthesizing this building block from the cost-effective precursor, azetidin-3-ol, requires a highly orchestrated protection and deprotection strategy. The secondary amine (N1) must be transiently protected to prevent the highly nucleophilic nitrogen from reacting with the carbamoylating agent, which would otherwise yield undesired urea byproducts.

Mechanistic Insights: The Perils of Azetidine Deprotection

The tert-butyloxycarbonyl (Boc) group is the industry standard for this transformation due to its stability under the basic conditions required for carbamate formation. However, the deprotection phase requires extreme mechanistic care.

While azetidines possess significant ring strain (~105 kJ/mol), they are generally stable under ambient conditions. Yet, under forcing acidic conditions typically used for Boc removal (e.g., neat Trifluoroacetic Acid, TFA), substituted azetidines can undergo deleterious ring-opening or expansion. Research published in [2] demonstrates that TFA-mediated deprotection can trigger rapid ring opening and closing via an azafulvenium salt intermediate, leading to racemization or irreversible intramolecular ring expansion to form 1,3-oxazin-2-ones.

To circumvent this, controlled anhydrous acidic conditions (such as 4M HCl in dioxane) are strongly preferred. The HCl/dioxane system minimizes the lifetime of any azafulvenium intermediate by rapidly precipitating the resulting free amine as a stable hydrochloride salt. For exceptionally sensitive substrates, orthogonal base-promoted Boc deprotection strategies have been successfully developed, as detailed in [3].

Visual Workflow

AzetidineSynthesis SM Azetidin-3-ol Prot 1-Boc-azetidin-3-ol SM->Prot Boc2O, Et3N DCM, 0°C to RT Carb 1-Boc-azetidin-3-yl isopropylcarbamate Prot->Carb iPr-NCO, DMAP DCM, Reflux Target Azetidin-3-yl isopropylcarbamate Carb->Target 4M HCl/Dioxane RT, 2h

Fig 1: Synthetic workflow for protection, carbamoylation, and deprotection of azetidine derivatives.

Quantitative Data: Deprotection Strategy Comparison

The following table summarizes the optimization data for the deprotection of 1-Boc-azetidin-3-yl isopropylcarbamate, highlighting the causality behind reagent selection.

Protecting GroupDeprotection ReagentChemoselectivityYield (%)Mechanistic Notes & Causality
Boc 4M HCl / DioxaneHigh>95%Preferred. Anhydrous conditions prevent carbamate hydrolysis. Product precipitates as HCl salt, preventing ring expansion[2].
Boc TFA / DCM (1:1)Moderate75-80%Rapid cleavage, but risks azafulvenium-mediated ring opening or expansion[2]. Requires careful temperature control.
Boc Cs₂CO₃ / MeOH (Reflux)High~90%Base-promoted alternative[3]. Ideal if the molecule contains highly acid-sensitive moieties (e.g., nitriles, acetals).
Cbz H₂, Pd/C, MeOHVery High>95%Orthogonal approach. Completely avoids acid, but requires specialized hydrogenation equipment and is incompatible with halogens.
Experimental Protocols

Protocol 1: N-Protection of Azetidin-3-ol Objective: Selectively protect the secondary amine while leaving the 3-hydroxyl group intact.

  • Preparation: Suspend azetidin-3-ol hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M) under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Base Addition: Add Triethylamine (Et₃N) (2.5 eq) dropwise. Causality: The base neutralizes the hydrochloride salt, freeing the nucleophilic azetidine amine.

  • Boc Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in portions.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validation: Monitor the reaction via TLC (ninhydrin stain). The highly active dark purple spot corresponding to the free amine will disappear, confirming complete N-protection. Gas evolution (CO₂) will also visibly cease.

  • Workup: Wash the organic layer with saturated aqueous NH₄Cl, followed by brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-Boc-azetidin-3-ol as a colorless oil.

Protocol 2: Carbamoylation of the 3-Hydroxyl Group Objective: Install the isopropylcarbamate moiety at the sterically hindered 3-position.

  • Preparation: Dissolve 1-Boc-azetidin-3-ol (1.0 eq) in anhydrous DCM (0.2 M).

  • Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) (0.1 eq). Causality: DMAP acts as a nucleophilic catalyst, attacking the isocyanate to form a highly reactive N-acylpyridinium intermediate, overcoming the steric hindrance of the secondary alcohol.

  • Reagent Addition: Add Isopropyl isocyanate (1.5 eq) dropwise.

  • Reaction: Heat the mixture to gentle reflux (40 °C) for 12 hours.

  • Self-Validation: LC-MS analysis will show a mass shift of +85 Da. FTIR analysis of an aliquot will show the complete disappearance of the broad O-H stretch (~3300 cm⁻¹) and the appearance of a sharp carbamate C=O stretch (~1710 cm⁻¹).

  • Workup: Quench with water, extract with DCM, wash with 1M HCl (to remove DMAP) and brine. Concentrate and purify via silica gel chromatography to yield 1-Boc-azetidin-3-yl isopropylcarbamate.

Protocol 3: Acidic Deprotection to Yield the Target Building Block Objective: Cleave the Boc group without inducing azetidine ring expansion or carbamate hydrolysis.

  • Preparation: Dissolve 1-Boc-azetidin-3-yl isopropylcarbamate (1.0 eq) in a minimal amount of anhydrous DCM.

  • Acid Addition: Slowly add 4M HCl in Dioxane (10.0 eq) at room temperature.

  • Reaction: Stir vigorously for 2 hours. Causality: The anhydrous HCl cleaves the Boc group (releasing isobutylene and CO₂). The highly polar free amine immediately forms a hydrochloride salt. Because dioxane is a non-polar solvent relative to the salt, the product crashes out of solution, effectively removing it from the acidic environment and preventing azafulvenium-mediated side reactions[2].

  • Self-Validation: The reaction is visually validated by the precipitation of a white crystalline solid. LC-MS of the mother liquor will confirm the loss of the Boc group (-100 Da).

  • Isolation: Filter the suspension, wash the white solid with cold diethyl ether, and dry under high vacuum to afford azetidin-3-yl isopropylcarbamate hydrochloride in >95% purity.

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for Azetidin-3-yl isopropylcarbamate functionalization

Welcome to the advanced troubleshooting and protocol optimization center for azetidin-3-yl isopropylcarbamate. Designed for medicinal chemists and process scientists, this guide addresses the specific challenges of funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and protocol optimization center for azetidin-3-yl isopropylcarbamate. Designed for medicinal chemists and process scientists, this guide addresses the specific challenges of functionalizing the secondary azetidine nitrogen while preserving the highly strained four-membered ring and the sensitive isopropylcarbamate moiety.

Overview & Causality in Azetidine Chemistry

Azetidin-3-yl isopropylcarbamate is a highly valuable, yet synthetically demanding, building block in medicinal chemistry, often utilized in the development of covalent inhibitors and targeted therapeutics[1]. The primary challenge in its functionalization lies in balancing the reactivity of the secondary azetidine nitrogen (N1) against the inherent 2 of the four-membered heterocycle[2]. Furthermore, the presence of the C3-isopropylcarbamate introduces both steric hindrance and a secondary nucleophilic site, demanding precise chemoselectivity to prevent side reactions.

Reaction Pathways & Troubleshooting Workflows

AzetidineFunctionalization A Azetidin-3-yl Isopropylcarbamate B Target: N1-Functionalization (Alkylation/Acylation) A->B Mild Base (DIPEA, Cs2CO3) 20-50°C C Target: N1-Arylation (Buchwald-Hartwig) A->C Pd Catalyst, XPhos 80°C D Side Reaction: Ring-Opening A->D Strong Acid (pH < 3) / High Heat E Side Reaction: Carbamate N-Alkylation A->E Strong Base (NaH) / Excess Electrophile

Reaction pathways and chemoselectivity in azetidin-3-yl isopropylcarbamate functionalization.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my azetidine ring degrade during N-alkylation, and how can I prevent it?

  • Causality: Azetidines possess significant angle strain. Under acidic conditions (pH < 3), the azetidine nitrogen protonates, transforming it into an excellent leaving group. This triggers rapid intramolecular or intermolecular3[3].

  • Self-Validating System: Monitor the reaction via 1 H NMR. The disappearance of the highly shielded azetidine ring protons (multiplets at 3.5–4.5 ppm) and the emergence of linear alkyl signals confirm ring-opening.

  • Solution: Maintain mildly basic conditions. Avoid strong acids and utilize non-nucleophilic bases like N,N -Diisopropylethylamine (DIPEA) or Cesium Carbonate (Cs 2​ CO 3​ ) to scavenge acid byproducts without initiating nucleophilic attack[4].

Q2: How do I achieve chemoselective functionalization of the azetidine N1 over the carbamate nitrogen?

  • Causality: The azetidine secondary amine is highly nucleophilic and basic (pKa ~ 8.5), whereas the carbamate nitrogen is significantly less basic (pKa > 13) due to resonance stabilization with the carbonyl group[3]. However, if strong bases like Sodium Hydride (NaH) are used, both nitrogens deprotonate, leading to unselective over-alkylation.

  • Self-Validating System: LC-MS analysis will show a mass of[M + 2(Electrophile) - H] + if over-alkylation has occurred.

  • Solution: Exploit the thermodynamic pKa difference. Use mild bases (e.g., K 2​ CO 3​ or DIPEA) that only act as acid scavengers. This allows the inherently more nucleophilic azetidine nitrogen to selectively attack the electrophile via an S N​ 2 mechanism.

Q3: My Buchwald-Hartwig cross-coupling yields are low. Is the C3-isopropylcarbamate group interfering?

  • Causality: Yes. The steric bulk of the C3-isopropylcarbamate group creates a hindered trajectory for the palladium oxidative addition complex approaching the N1 position. Furthermore, the prolonged heating (>100 °C) often required for hindered couplings can induce1[1].

  • Self-Validating System: If starting material is consumed but the product is absent, check for palladium black precipitation (catalyst death) or thermal degradation products in the crude NMR.

  • Solution: Utilize highly active, sterically accommodating biaryl phosphine ligands like XPhos or RuPhos. Lower the reaction temperature to 80 °C and use Sodium tert-butoxide (NaOtBu) in Toluene to accelerate the reductive elimination step before thermal degradation occurs.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between base/solvent selection and the resulting chemoselectivity during the reaction of azetidin-3-yl isopropylcarbamate with benzyl bromide (1.05 eq).

BaseSolventTemp (°C)Azetidine N1-Alkylation Yield (%)Carbamate N-Alkylation (%)Ring-Opening Degradation (%)
NaHDMF2545428
K 2​ CO 3​ MeCN6072815
DIPEADCM2588< 1< 2
Cs 2​ CO 3​ DMF2594 < 1 < 1

Standardized Experimental Methodologies

ProtocolA Step1 1. Dissolve in DMF Step2 2. Add Cs2CO3 (1.5 eq) Step1->Step2 Step3 3. Dropwise Electrophile Step2->Step3 Step4 4. Stir at 25°C (4-6 hrs) Step3->Step4 Step5 5. Aqueous Workup Step4->Step5

Workflow for the mild N-alkylation of azetidin-3-yl isopropylcarbamate.

Protocol A: Mild N-Alkylation (S N​ 2 Pathway)
  • Preparation: In an oven-dried flask under nitrogen, dissolve azetidin-3-yl isopropylcarbamate (1.0 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Add anhydrous Cs 2​ CO 3​ (1.5 mmol, 1.5 eq). Stir the suspension at room temperature (25 °C) for 15 minutes. Causality: The large cesium cation provides a "soft" counterion effect, increasing reactivity without being overly basic.

  • Electrophile Addition: Add the alkyl halide (1.05 mmol, 1.05 eq) dropwise via syringe. Causality: Slow addition prevents localized high concentrations of the electrophile, minimizing over-alkylation.

  • Reaction Monitoring: Stir at 25 °C for 4–6 hours. Monitor completion via TLC (ninhydrin stain) or LC-MS.

  • Workup: Quench with saturated aqueous NaHCO 3​ (10 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na 2​ SO 4​ , concentrate in vacuo, and purify via silica gel chromatography.

Protocol B: Buchwald-Hartwig N-Arylation
  • Preparation: In a Schlenk tube, combine azetidin-3-yl isopropylcarbamate (1.0 mmol), aryl bromide (1.0 mmol), Pd 2​ (dba) 3​ (0.02 mmol, 2 mol%), XPhos (0.06 mmol, 6 mol%), and NaOtBu (1.4 mmol, 1.4 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with nitrogen three times to prevent catalyst oxidation.

  • Solvent Addition: Add anhydrous, degassed Toluene (4.0 mL).

  • Heating: Seal the tube and heat to 80 °C in a pre-heated oil bath for 12 hours. Causality: Strict temperature control at 80 °C prevents thermal ring-opening while maintaining catalytic turnover.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify via flash chromatography.

References

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals.[Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications.[Link]

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. ACS Publications.[Link]

  • Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl). ChemRxiv.[Link]

Sources

Optimization

resolving solubility issues of Azetidin-3-yl isopropylcarbamate in organic solvents

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Azetidin-3-yl isopropylcarbamate. This guide is designed to provide expert advice and practic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Azetidin-3-yl isopropylcarbamate. This guide is designed to provide expert advice and practical solutions to common solubility challenges encountered during your research. Our approach is rooted in a deep understanding of carbamate and azetidine chemistry, offering you reliable and scientifically sound troubleshooting strategies.

Frequently Asked Questions (FAQs)

I'm having trouble dissolving Azetidin-3-yl isopropylcarbamate. Which organic solvents should I try first?

Based on the structural characteristics of Azetidin-3-yl isopropylcarbamate, which includes a polar carbamate group and a small heterocyclic azetidine ring, a logical starting point is to use polar aprotic solvents. These solvents can effectively solvate the molecule without interfering with its structure.

Recommended Starting Solvents:

  • Dichloromethane (DCM): Often a good initial choice for a wide range of organic compounds.

  • Tetrahydrofuran (THF): Its ether oxygen can act as a hydrogen bond acceptor.

  • Ethyl Acetate (EtOAc): A moderately polar solvent that is effective for many carbamates.

  • Acetonitrile (ACN): A polar aprotic solvent that can be effective.

For more challenging cases, consider stronger polar aprotic solvents:

  • N,N-Dimethylformamide (DMF)

  • Dimethyl Sulfoxide (DMSO)

It is advisable to start with a small amount of the compound and the chosen solvent to assess solubility before scaling up.

My compound is still not dissolving in the recommended starting solvents. What are my next steps?

If initial attempts with single solvents at room temperature are unsuccessful, a systematic approach to troubleshooting is necessary. The following flowchart outlines a decision-making process for addressing persistent solubility issues.

Caption: A step-by-step workflow for troubleshooting solubility issues.

Can I use heating to improve the solubility of Azetidin-3-yl isopropylcarbamate?

Yes, gentle heating can significantly increase the solubility of many organic compounds. However, it is crucial to proceed with caution to avoid potential degradation of the compound.

Protocol for Thermal Solubility Enhancement:

  • Initial Assessment: Before heating, ensure the compound is stable at elevated temperatures. If a melting point is known, stay well below it.

  • Controlled Heating: Use a water bath or a heating block with precise temperature control. Start with a modest temperature increase (e.g., to 30-40°C).

  • Observation: Stir the solution continuously and observe for dissolution.

  • Cooling: Once dissolved, allow the solution to cool to room temperature slowly. Observe if the compound remains in solution or if it precipitates out. Supersaturated solutions can be formed this way, which may be suitable for immediate use in a subsequent reaction.

What are co-solvent systems and how can they help with solubility?

A co-solvent system involves a mixture of two or more miscible solvents. This approach can be highly effective when a single solvent is inadequate. The principle is to create a solvent environment with an intermediate polarity that is more favorable for the solute.

Common Co-solvent Strategies:

  • Polar Protic + Polar Aprotic: A common combination is to add a small amount of a polar protic solvent like methanol or ethanol to a polar aprotic solvent such as dichloromethane or ethyl acetate. This can help to disrupt crystal lattice energy and solvate polar functional groups.

  • Toluene as a Co-solvent: For compounds with some non-polar character, adding a small amount of toluene to a more polar solvent can sometimes improve solubility.

Experimental Approach:

  • Start by dissolving the compound in a small amount of the solvent in which it is most soluble (even if sparingly).

  • Gradually add the co-solvent dropwise while stirring and observing for dissolution.

Troubleshooting Guide: Advanced Scenarios

Scenario 1: The compound dissolves initially but then crashes out of solution.

This phenomenon, known as precipitation, can occur due to several factors:

  • Supersaturation: The initial dissolution may have created a supersaturated solution, which is thermodynamically unstable.

  • Temperature Changes: A slight decrease in temperature can cause a compound to precipitate if it is near its solubility limit.

  • Introduction of Nucleation Sites: Scratches on the glassware or the presence of impurities can act as nucleation sites for crystallization.

Solutions:

  • Maintain a Constant Temperature: Use a water bath to maintain a stable temperature.

  • Filter the Solution: If impurities are suspected, filtering the solution through a syringe filter can remove potential nucleation sites.

  • Work with a Slightly More Dilute Solution: If possible, reducing the concentration may prevent precipitation.

Scenario 2: I need to prepare a stock solution for biological assays, but the compound is not soluble in aqueous buffers.

Direct dissolution in aqueous buffers is often challenging for organic compounds. A common and effective strategy is to first dissolve the compound in a water-miscible organic solvent and then dilute it into the aqueous buffer.

Protocol for Preparing Aqueous Solutions:

  • Prepare a Concentrated Stock in an Organic Solvent: Dissolve the Azetidin-3-yl isopropylcarbamate in a minimal amount of a water-miscible organic solvent such as DMSO or DMF.

  • Serial Dilution: Perform a serial dilution of the organic stock solution into your aqueous buffer of choice. It is crucial to add the organic stock to the aqueous buffer and not the other way around to avoid precipitation.

  • Final Concentration of Organic Solvent: Be mindful of the final concentration of the organic solvent in your assay, as it may affect the biological system you are studying. Aim for the lowest possible final concentration (typically <1%).

The following diagram illustrates the workflow for preparing an aqueous solution from an organic stock.

Aqueous_Solution_Preparation Workflow for Preparing Aqueous Solutions start Start: Prepare Aqueous Solution dissolve_organic Dissolve Compound in Minimal Water-Miscible Organic Solvent (e.g., DMSO) start->dissolve_organic dilute Add Organic Stock to Aqueous Buffer Dropwise with Vortexing dissolve_organic->dilute prepare_buffer Prepare Aqueous Buffer prepare_buffer->dilute check_precipitation Observe for Precipitation dilute->check_precipitation success Solution Ready for Assay (Note Final Organic Solvent %) check_precipitation->success No Precipitation adjust_concentration Adjust Stock Concentration or Final Dilution check_precipitation->adjust_concentration Precipitation Occurs adjust_concentration->dissolve_organic

Caption: A workflow for preparing aqueous solutions of organic compounds.

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

For researchers requiring precise solubility data, the shake-flask method is a reliable approach.

Materials:

  • Azetidin-3-yl isopropylcarbamate

  • Selected organic solvents

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • HPLC or other suitable analytical instrument for quantification

Procedure:

  • Preparation: Add an excess amount of Azetidin-3-yl isopropylcarbamate to a vial containing a known volume of the selected organic solvent.

  • Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant.

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantification: Analyze the diluted sample using a calibrated HPLC or other appropriate method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Predicted Solubility Profile

While experimental data is paramount, a qualitative prediction based on the "like dissolves like" principle can guide your initial solvent selection.

Solvent ClassExample SolventsPredicted Qualitative SolubilityRationale
Polar Aprotic Dichloromethane, THF, Ethyl Acetate, AcetonitrileHigh The polar carbamate group can interact favorably with these solvents.
Strong Polar Aprotic DMSO, DMFVery High These solvents are excellent at solvating a wide range of organic molecules.
Polar Protic Methanol, EthanolModerate to High The ability to act as hydrogen bond donors and acceptors can facilitate dissolution.
Nonpolar Hexanes, TolueneLow to Moderate The isopropyl group and the azetidine ring provide some nonpolar character.
Aqueous Water, BuffersVery Low The organic nature of the molecule will likely limit its solubility in water.

References

  • Hillier, M. C., et al. (2004). A one-pot preparation of 1,3-disubstituted azetidines. The Journal of Organic Chemistry, 69(18), 6131–6134. [Link]

  • Miller, R. A., et al. (2006). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Synthetic Communications, 36(16), 2345-2354. [Link]

  • BenchChem. (2025). Solubility of Tert-butyl N-(4-azidobutyl)carbamate in Organic Solvents: A Technical Guide.
  • Royal Society of Chemistry. (2018). Deconstructive Isomerization of Azetidinols via C-C Bond Cleavage Enabled by N-Heterocyclic Carbene (NHC) Catalysis.
  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430.
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214.
  • Cayman Chemical. (2025).
  • Google Patents. (1989).
  • Lee, K., et al. (2012). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 3(11), 915-920.
  • Pal, A., Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 322-325.
  • ChemicalBook. (2023). propan-2-yl N-(azetidin-3-yl)
  • ResearchGate. (2014). Solubility of 6-Chloropyridazin-3-amine in Different Solvents.
  • Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615.
  • Chemicea Pharmaceuticals. (n.d.).
  • Sigma-Aldrich. (2026). Product Page 1173202.
  • NextSDS. (n.d.).
  • ResearchGate. (2019).
  • Wuts, P. G. M., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • BenchChem. (2025). N-Isobutylbenzamide: A Technical Guide to its Solubility in Organic Solvents.
  • BroadPharm. (2016).
  • BIOZOL. (n.d.).
Troubleshooting

Technical Support Center: Minimizing Side Products in Azetidin-3-yl Isopropylcarbamate Scale-Up

Welcome to the Technical Support Center for the scale-up synthesis of Azetidin-3-yl isopropylcarbamate (CAS: 1383372-73-3). Transitioning the synthesis of strained nitrogen heterocycles from the medicinal chemistry bench...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of Azetidin-3-yl isopropylcarbamate (CAS: 1383372-73-3). Transitioning the synthesis of strained nitrogen heterocycles from the medicinal chemistry bench to the pilot plant exposes several thermodynamic and kinetic vulnerabilities.

As a Senior Application Scientist, I have structured this guide to address the critical failure points in this workflow. This document provides mechanistic troubleshooting, quantitative process parameters, and self-validating protocols designed to ensure high-fidelity scale-up while minimizing urea formation, ring-opening, and polymerization.

Mechanistic Workflow & Side Product Pathways

Understanding the divergence between the target kinetic pathway and parasitic side reactions is critical for scale-up. The diagram below illustrates the reaction flow and the specific conditions that trigger side-product formation.

AzetidineScaleUp SM 1-Boc-azetidin-3-ol + Isopropyl Isocyanate Inter 1-Boc-azetidin-3-yl isopropylcarbamate SM->Inter Base, Dry Solvent (Target Pathway) Urea 1,3-Diisopropylurea (Side Product) SM->Urea Trace H2O (Side Reaction) Prod Azetidin-3-yl isopropylcarbamate HCl Inter->Prod HCl (Controlled) (Target Pathway) RingOpen Ring-Opened Chloro-amine Inter->RingOpen Excess HCl / Heat (Side Reaction) Polymer Oligomers / Polymers Prod->Polymer Free-basing + Heat (Side Reaction)

Reaction workflow and side-product pathways for Azetidin-3-yl isopropylcarbamate scale-up.

Troubleshooting Guide & FAQs

Q1: During the kilogram-scale carbamylation step, we are observing a massive spike in a crystalline byproduct, and the yield of the Boc-protected intermediate is dropping. What is causing this? Causality: You are observing the formation of 1,3-diisopropylurea . Isopropyl isocyanate is highly electrophilic. If trace water is present in your solvent or reactor headspace, the isocyanate reacts rapidly to form an unstable carbamic acid, which immediately decarboxylates into isopropylamine. This newly formed amine acts as a powerful nucleophile, attacking a second equivalent of isocyanate to precipitate the urea side product. At scale, the use of hygroscopic solvents (like THF) without rigorous drying introduces significant moisture. Solution: Switch to a less hygroscopic solvent like 2-Methyltetrahydrofuran (2-MeTHF) and implement a strict Karl Fischer (KF) titration limit prior to isocyanate addition.

Q2: Upon scaling up the acidic deprotection step to >500g, we see up to 15% of a ring-opened impurity. How do we suppress this? Causality: The azetidine ring possesses approximately 26 kcal/mol of inherent ring strain [1]. When the azetidine nitrogen is protonated during Boc deprotection, the adjacent C–N bonds are significantly weakened. At scale, poor heat dissipation during the exothermic addition of HCl leads to localized hot spots. Under these conditions, the chloride ion acts as a nucleophile, attacking the C2 or C4 position. This irreversible C–N bond cleavage yields a 3-chloro-propylamine derivative [2]. Solution: Move away from aqueous HCl or highly concentrated HCl in dioxane. Use a controlled dosage (2.0 - 2.2 eq) of anhydrous HCl in Cyclopentyl methyl ether (CPME) and strictly maintain the internal temperature below 20°C.

Q3: We are losing product during the final free-basing and concentration steps. The NMR shows broad, undefined peaks. Why? Causality: Free, unprotected azetidines are highly reactive. Without the steric and electronic shielding of the Boc group, the secondary amine can undergo intermolecular nucleophilic attack on another strained azetidine ring, leading to ring-opening oligomerization and polymerization [3]. This is severely exacerbated when the free base is concentrated to dryness under heat. Solution: Do not isolate the free base. Isolate and store the product as the hydrochloride salt. If the free base is strictly required for the next synthetic coupling step, generate it in situ using a non-nucleophilic base (e.g., DIPEA) immediately prior to the reaction.

Quantitative Process Data

To ensure reproducibility, all critical process parameters must be kept within the validated ranges outlined below. Deviations will directly result in the side products identified in the DOT diagram.

Reaction StepCritical ParameterOptimal RangeConsequence of Deviation
Carbamylation Moisture Content (KF)< 0.05%Formation of 1,3-diisopropylurea; loss of isocyanate stoichiometry.
Carbamylation Dosing Temperature0°C to 10°CExothermic runaway; thermal degradation of the Boc-azetidine.
Deprotection HCl Equivalents2.0 – 2.2 eqExcess acid drives nucleophilic ring-opening by chloride ions.
Deprotection Reaction Temperature15°C to 20°CTemps >25°C exponentially accelerate C–N bond cleavage.
Isolation Evaporation Bath Temp< 30°CConcentrating the free base at >30°C induces polymerization.

Validated Experimental Protocols

The following methodologies are engineered as self-validating systems . You must not proceed to the next step unless the validation checkpoint is met. This ensures that errors are caught before irreversible side reactions occur.

Protocol A: Synthesis of 1-Boc-azetidin-3-yl isopropylcarbamate
  • Preparation: Charge a dry, nitrogen-flushed reactor with 1-Boc-azetidin-3-ol (1.0 eq) and anhydrous 2-MeTHF (10 volumes).

  • Self-Validation Checkpoint 1 (Moisture): Pull a sample from the reactor and perform a Karl Fischer (KF) titration.

    • Logic Gate: If KF > 0.05%, perform an azeotropic distillation under reduced pressure, replacing the distilled volume with fresh anhydrous 2-MeTHF. Repeat until KF < 0.05%. Do not proceed until this is met.

  • Catalyst Addition: Add Triethylamine (0.1 eq) to the reactor. Cool the internal temperature to 0°C.

  • Dosing: Begin slow addition of Isopropyl isocyanate (1.1 eq) via a dosing pump.

  • Self-Validation Checkpoint 2 (Thermal Control): Monitor the internal temperature and the cooling jacket Δ T.

    • Logic Gate: If the internal temperature exceeds 10°C, the protocol mandates an automatic pause of the dosing pump until the temperature returns to 5°C.

  • Workup: Once addition is complete, stir for 2 hours at 15°C. Quench with 5% aqueous citric acid (to remove the amine catalyst), separate the organic layer, and concentrate under vacuum to yield the intermediate.

Protocol B: Deprotection to Azetidin-3-yl Isopropylcarbamate Hydrochloride
  • Preparation: Dissolve the 1-Boc-azetidin-3-yl isopropylcarbamate intermediate in anhydrous CPME (8 volumes). Cool the reactor to 10°C.

  • Self-Validation Checkpoint 3 (Stoichiometry): Titrate your stock solution of anhydrous HCl in CPME prior to addition to determine exact molarity. Calculate the volume required for exactly 2.2 equivalents.

    • Logic Gate: If the batch requires more than 2.5 equivalents to reach completion, the reaction is failing. Do not add excess HCl; instead, investigate the stirring efficiency.

  • Deprotection: Dose the HCl/CPME solution over 1 hour, maintaining the internal temperature between 15°C and 20°C.

  • Isolation: Stir for 4 hours. The product will precipitate as a highly pure, white crystalline hydrochloride salt. Filter under nitrogen, wash with cold CPME, and dry under vacuum at 30°C. Do not attempt to free-base the isolated solid.

References

The mechanistic principles and scale-up parameters detailed in this guide are grounded in the following authoritative literature:

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: Royal Society of Chemistry (RSC) URL:[Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides Source: ACS Publications / Journal of Organic Chemistry URL:[Link]

  • Azetidine - Organic Syntheses Procedure (Scale-up and Polymerization Challenges) Source: Organic Syntheses URL:[Link]

Optimization

Technical Support Center: HPLC Purification of Azetidin-3-yl Isopropylcarbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying Azetidin-3-yl isopropylcarbamate (CAS: 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying Azetidin-3-yl isopropylcarbamate (CAS: 1383372-73-3).

This molecule features a highly strained, polar azetidine ring coupled with an isopropylcarbamate moiety. The basic secondary amine embedded within the four-membered ring dictates our chromatographic strategy. If not properly controlled, this amine is prone to severe secondary interactions with stationary phases, leading to peak tailing, poor resolution, and low recovery. This guide synthesizes field-proven insights with rigorous causality to help you establish a self-validating purification system.

Section 1: Method Development FAQs (Analytical Scale)

Q1: Why does Azetidin-3-yl isopropylcarbamate exhibit severe peak tailing and poor retention on standard C18 columns? Causality & Solution: Azetidines typically possess a pKa between 9.0 and 10.0. At a standard acidic or neutral mobile phase pH (pH 2–7), the azetidine nitrogen is fully protonated. This cationic state makes the molecule highly polar (reducing retention on hydrophobic C18 phases) and causes it to interact strongly with unprotonated, acidic residual silanols (pKa ~4.5) on the silica support via ion-exchange mechanisms[1]. Self-Validating Protocol: To validate if silanol interactions are the root cause, inject a neutral marker (e.g., uracil) alongside your sample. If the neutral marker is symmetric but the azetidine tails, silanol interaction is confirmed. Switch to a high-pH mobile phase (e.g., 10 mM ammonium bicarbonate, pH 10) using a to deprotonate the amine, or use a low-pH mobile phase with a strong ion-pairing agent like 0.1% Trifluoroacetic Acid (TFA) to mask the charge[1].

Q2: Should I use a mass-triggered (LC-MS) or UV-triggered preparative HPLC system for this carbamate? Causality & Solution: Isopropylcarbamates lack extended conjugated pi-systems, resulting in poor UV absorption at standard wavelengths (e.g., 254 nm). Relying solely on UV can result in missed fractions or co-elution with UV-active impurities. Mass-triggered purification (MDAP) is highly recommended. The azetidine easily ionizes in positive electrospray ionization (ESI+), yielding a strong [M+H]+ signal at m/z 159.2. Using a ensures you only collect the target peak, drastically improving purity and recovery[2].

Section 2: Troubleshooting Guide (Preparative Scale)

Issue: Peak Splitting or "Shouldering" during Preparative Scale-Up. Causality: This is almost always caused by a sample solvent mismatch (viscous fingering). If the highly polar azetidine is dissolved in 100% DMSO or DMF and injected into a highly aqueous mobile phase, the analyte travels with the strong solvent plug before partitioning into the stationary phase. Resolution: Dilute the sample injection plug with the initial mobile phase (e.g., 50% water) before injection. If solubility is an issue, utilize a solid-loading technique or an at-column dilution (ACD) system[3].

Issue: Loss of Compound or Degradation Post-Purification. Causality: Azetidine rings are highly strained and can be susceptible to ring-opening or degradation, especially when concentrated in the presence of strong acids (like TFA) or under prolonged heat[4]. Resolution: If using 0.1% TFA as a mobile phase modifier, do not evaporate the fractions to dryness under high heat. Instead, immediately neutralize the collected fractions with a weak base (e.g., ammonium bicarbonate) or lyophilize the fractions directly to remove the volatile TFA without concentrating the acid[4].

Section 3: Step-by-Step Methodologies

Protocol: Mass-Directed Preparative HPLC (MDAP) Scale-Up

Objective: Isolate >98% pure Azetidin-3-yl isopropylcarbamate from a crude synthetic mixture without inducing ring degradation.

Step 1: System Suitability & Column Equilibration

  • Install a Hybrid-silica C18 preparative column (e.g., 5 µm, 30 mm × 100 mm) designed for high pH tolerance.

  • Prepare Mobile Phase A: MS-grade Water + 0.1% Ammonium Hydroxide (NH₄OH) (pH ~10.5).

  • Prepare Mobile Phase B: MS-grade Acetonitrile + 0.1% NH₄OH.

  • Equilibrate the column with 95% A / 5% B for 5 column volumes at 30 mL/min.

Step 2: Sample Preparation

  • Dissolve the crude mixture in a 1:1 mixture of DMSO and Mobile Phase A to a concentration of 50 mg/mL.

  • Filter the solution through a 0.45 µm PTFE syringe filter to remove particulates.

Step 3: Gradient Execution

  • Set the flow rate to 30 mL/min.

  • Run a shallow gradient: 5% B to 40% B over 12 minutes. (Causality: The high pH ensures the azetidine is deprotonated, maximizing hydrophobic interaction and providing a predictable, tail-free elution profile).

  • Include a 2-minute column wash at 95% B, followed by a 3-minute re-equilibration at 5% B.

Step 4: Fraction Collection & Recovery

  • Trigger fraction collection using ESI+ MS targeting m/z 159.2.

  • Immediately flash-freeze and lyophilize the collected fractions to prevent base-catalyzed hydrolysis of the carbamate group.

Section 4: Quantitative Data & Visualization

Table 1: Analytical Column & Mobile Phase Screening Summary

Data reflects the optimization of retention and peak shape for Azetidin-3-yl isopropylcarbamate prior to scale-up.

Column ChemistryMobile Phase SystemRetention Factor (k')Peak Asymmetry (As)Theoretical Plates (N)Scientific Conclusion
Standard C18 (Silica) 0.1% Formic Acid (pH 2.8)0.82.44,500Poor retention; severe tailing due to protonated amine interacting with residual silanols.
Polar-Embedded C18 0.1% TFA (pH 2.0)2.11.311,200Good retention via TFA ion-pairing; acceptable shape but risks acid-catalyzed degradation.
Hybrid C18 (High pH) 0.1% NH₄OH (pH 10.5)3.51.0515,800Optimal. Amine is fully deprotonated, yielding ideal peak shape and maximum hydrophobic retention.
Visual Workflows

Workflow N1 Start: Azetidin-3-yl Isopropylcarbamate N2 Assess Properties (Basic Amine, pKa ~9.5) N1->N2 N3 Select Mobile Phase High pH (NH4OH) or Low pH (TFA) N2->N3 N4 Screen Stationary Phase (Hybrid C18 or Polar-Embedded) N3->N4 N5 Evaluate Peak Symmetry (Target Asymmetry 0.9 - 1.2) N4->N5 N6 Optimize Gradient & Load Capacity N5->N6 N7 Finalize Prep-HPLC Method N6->N7

Caption: Workflow for developing an HPLC method for polar azetidine derivatives.

Troubleshooting T1 Issue: Severe Peak Tailing T2 Is Mobile Phase pH optimized? (> pKa + 1) T1->T2 T3 Check Column Overload: Reduce Injection Vol T2->T3 Yes T4 Silanol Interactions: Switch to Hybrid C18 T2->T4 No T5 Check Sample Solvent: Match Initial Gradient T3->T5 T4->T5 T6 Optimal Peak Shape Achieved T5->T6

Caption: Decision tree for troubleshooting peak tailing in basic amine chromatography.

References

  • Title: Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: RediSep C-18 reversed phase column Purification of primary amines Source: Teledyne ISCO URL: [Link]

  • Title: A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Reactions of Azetidin-3-yl Isopropylcarbamate

Welcome to the technical support center for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting strategies and advanced protocols for chemical transformations involving...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting strategies and advanced protocols for chemical transformations involving Azetidin-3-yl isopropylcarbamate. The unique structural features of this molecule—specifically the strained four-membered ring and the bulky C3 substituent—present significant steric challenges. This document is designed to help you navigate these challenges effectively, explaining the causality behind experimental choices to ensure the success of your synthetic campaigns.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my standard N-acylation or N-alkylation reactions with Azetidin-3-yl isopropylcarbamate failing or resulting in consistently low yields?

A: The primary reason for poor reactivity is significant steric hindrance around the secondary amine (the azetidine nitrogen). This hindrance originates from two key structural features:

  • The Azetidine Ring: The four-membered azetidine ring is conformationally restricted. While its inherent ring strain can be a driving force for certain ring-opening reactions, it also creates a sterically demanding environment.[1][2]

  • The C3-Isopropylcarbamate Substituent: The isopropyl group on the carbamate is sterically bulky. Its proximity to the azetidine nitrogen at the C3 position physically obstructs the trajectory of incoming electrophiles, such as activated carboxylic acids or alkyl halides, making it difficult for them to approach and react with the nitrogen's lone pair of electrons.[3][4]

This combined effect creates a "steric shield" around the reactive nitrogen center, which dramatically slows down reaction kinetics and often leads to incomplete conversion or reaction failure under standard conditions.[5]

Steric_Hindrance cluster_molecule Azetidin-3-yl isopropylcarbamate cluster_analysis Sources of Steric Hindrance mol N_target Target Nitrogen (Secondary Amine) C3_group Bulky Isopropyl Group at C3 C3_group->N_target Shields Approach Ring_strain Conformationally Restricted Ring Ring_strain->N_target Restricts Access

Caption: Steric shielding of the azetidine nitrogen.

Q2: Since standard coupling reagents like EDC/DCC are ineffective for N-acylation, which alternatives are recommended for such a hindered system?

A: For sterically demanding couplings, it is crucial to move beyond standard carbodiimide reagents, which often fail to generate a sufficiently reactive activated species to overcome the high activation energy barrier.[5] More potent coupling reagents are required. These generally fall into two categories: phosphonium salts and aminium/uronium salts.

These reagents form highly reactive O-acylisourea (from carbodiimides), OBt, OAt, or Oxyma esters, which are more susceptible to nucleophilic attack by the hindered amine.

Reagent ClassExamplesPotencyAdvantagesDisadvantages
Carbodiimides EDC, DCCLowInexpensive, common.Often insufficient for hindered couplings; DCC can form insoluble urea byproducts.
Phosphonium Salts PyBOP, PyAOPHighExcellent for hindered couplings; low racemization risk; solutions have moderate stability.Higher cost; solutions should be used within a few days.
Aminium/Uronium Salts HBTU, HATU, HCTU, COMUHigh to ExcellentHigh reactivity, fast reactions, suppresses racemization; solutions are very stable.Can cause guanidinylation of the amine if used in excess (especially HATU).

For Azetidin-3-yl isopropylcarbamate, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent starting choice due to its high reactivity.

Protocol 1: High-Potency N-Acylation using HATU

This protocol details a robust method for acylating sterically hindered secondary amines like Azetidin-3-yl isopropylcarbamate.

Materials:

  • Azetidin-3-yl isopropylcarbamate (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Pre-activation: Stir the solution at room temperature for 10-15 minutes. This pre-activation step is often beneficial for challenging couplings.[5]

  • Amine Addition: In a separate vial, dissolve Azetidin-3-yl isopropylcarbamate (1.0 equiv) in a small amount of anhydrous DMF. Add this solution to the reaction flask.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise to the reaction mixture. DIPEA is a non-nucleophilic, hindered base ideal for minimizing side reactions.[5]

  • Reaction: Stir the reaction at room temperature. For highly hindered substrates, the reaction may be slow. Monitor progress by TLC or LC-MS. If the reaction is sluggish after several hours, gentle heating (e.g., 40-50 °C) can be applied, but be mindful of potential side reactions or racemization if your carboxylic acid is chiral.[5]

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or dichloromethane (DCM).

    • Wash sequentially with 5% aqueous citric acid (to remove excess DIPEA), saturated aqueous sodium bicarbonate (to remove unreacted acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Q3: Besides using stronger coupling reagents, are there other strategies to form the amide bond, perhaps by using a more reactive acylating agent?

A: Absolutely. Instead of activating a carboxylic acid in situ, you can convert it to a more reactive, and often less sterically demanding, acylating agent beforehand. Acyl fluorides are particularly effective for hindered amide bond formation.[6] The small size of the fluoride atom minimizes steric repulsion between the coupling partners, making the acyl fluoride an ideal electrophile for this system.

Protocol 2: Acylation via an Acyl Fluoride Intermediate

This two-step method involves first converting the carboxylic acid to an acyl fluoride, which is then reacted with the hindered amine.

Step A: Synthesis of the Acyl Fluoride

  • Reagent: Cyanuric fluoride or (diethylamino)sulfur trifluoride (DAST) are common fluorinating agents. BTFFH has also been reported as a mild and efficient alternative.[6]

  • General Procedure (using Cyanuric Fluoride):

    • Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM.

    • Add pyridine (1.1 equiv).

    • Cool the mixture to 0 °C and slowly add cyanuric fluoride (0.5 equiv).

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • The acyl fluoride can often be used directly in the next step after a simple filtration to remove pyridinium salts, or it can be isolated if necessary.

Step B: Amide Bond Formation

  • Setup: Dissolve Azetidin-3-yl isopropylcarbamate (1.0 equiv) and a non-nucleophilic base like DIPEA (1.5 equiv) in anhydrous DCM or THF.

  • Reaction: Slowly add the solution of the acyl fluoride (1.1 equiv) from Step A to the amine solution at 0 °C.

  • Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS. These reactions are often faster than standard couplings.

  • Workup & Purification: Follow the standard aqueous workup and purification procedures as described in Protocol 1.

Q4: I've switched to a stronger coupling reagent, but my yields are still suboptimal. How can I further optimize the reaction conditions?

A: Fine-tuning reaction parameters is critical when dealing with sterically congested substrates. If a powerful reagent alone isn't sufficient, a systematic optimization of conditions is the next logical step.

Troubleshooting_Workflow cluster_reagents Reagent Strategy cluster_conditions Condition Optimization start Low Yield / No Reaction reagent_check Evaluate Coupling Reagent start->reagent_check is_standard Using EDC / DCC? reagent_check->is_standard switch_reagent Switch to High-Potency Reagent (HATU, PyAOP, COMU) is_standard->switch_reagent Yes is_potent Using Potent Reagent? is_standard->is_potent use_alt_acyl Consider Alternative Acylating Agent (e.g., Acyl Fluoride) switch_reagent->use_alt_acyl Alternative Path product Improved Yield switch_reagent->product use_alt_acyl->product is_potent->switch_reagent No optimize Systematically Optimize Conditions is_potent->optimize Yes temp Increase Temperature (e.g., RT -> 50°C) optimize->temp base Check Base (Use hindered, non-nucleophilic base like DIPEA) optimize->base conc Increase Concentration (e.g., 0.1M -> 0.5M) optimize->conc temp->product base->product conc->product

Caption: Troubleshooting workflow for challenging couplings.

Here is a summary of key parameters to investigate:

ParameterRecommendation & Rationale
Temperature Increase temperature cautiously. While higher temperatures (e.g., 40-60 °C) provide more kinetic energy to overcome the activation barrier, they can also promote side reactions or racemization. Start at room temperature and increase incrementally.
Concentration Increase reactant concentration. More concentrated solutions (e.g., from 0.1 M to 0.5 M) can favor the desired bimolecular reaction over unimolecular decomposition pathways of the activated species.
Base Selection Use a hindered, non-nucleophilic base. Bases like DIPEA or 2,4,6-collidine are ideal as they are too bulky to act as competing nucleophiles but are effective at scavenging the acid byproduct. For highly sensitive substrates, a weaker base like N-methylmorpholine (NMM) can be considered.
Solvent Choose an appropriate aprotic polar solvent. DMF is a common choice due to its high polarity and boiling point. Other options include NMP, DCM, or THF. The choice can influence reagent solubility and reaction rates.
Reaction Time Allow for extended reaction times. Sterically hindered couplings are inherently slow. Ensure the reaction is allowed to run for an adequate period (e.g., 12-24 hours), monitoring periodically to confirm it has not stalled.
References
  • Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines. (2025). Benchchem.
  • Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cycliz
  • Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles.
  • Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. (2023).
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025). ChemRxiv.
  • Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetriz
  • Application Notes and Protocols: A Detailed Guide to the N-Acylation of Amines with Benzotriazoles. (2025). Benchchem.
  • Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. (2023).
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2020). PMC.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. (2015). Royal Society of Chemistry.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Divergent, Strain‐Release Reactions of Azabicyclo[1.1.
  • Steric Hindrance Effects of Branched Octyl Groups: An In-depth Technical Guide. (2025). Benchchem.
  • Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. (2023). Chemistry LibreTexts.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC-MS Validation for the Purity Assessment of Azetidin-3-yl isopropylcarbamate

In the landscape of pharmaceutical development, the rigorous confirmation of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of drug safety and efficacy. For a no...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the rigorous confirmation of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of drug safety and efficacy. For a novel entity such as Azetidin-3-yl isopropylcarbamate, a robust and validated analytical method is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with alternative analytical techniques for the validation of this compound's purity. The content herein is structured to offer not just procedural steps, but the scientific rationale underpinning the methodological choices, ensuring a self-validating and trustworthy experimental framework.

Introduction: The Criticality of Purity in Azetidin-3-yl isopropylcarbamate

Azetidin-3-yl isopropylcarbamate, a small molecule featuring a strained azetidine ring and a carbamate functional group, presents unique analytical challenges. The inherent ring strain of the azetidine moiety can make the molecule susceptible to degradation, while the carbamate group can influence its polarity and ionization efficiency.[1] Therefore, a highly sensitive and specific analytical method is required to separate and quantify the API from potential process-related impurities, degradation products, and enantiomeric variants. The validation of such a method is a mandatory requirement by regulatory bodies like the FDA and is outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2).[2][3]

The Gold Standard: HPLC-MS for Purity Determination

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has become the predominant technique for pharmaceutical purity analysis due to its superior combination of separation power, sensitivity, and specificity.[4][5] For Azetidin-3-yl isopropylcarbamate, a reversed-phase HPLC method is the logical starting point, leveraging the compound's moderate polarity for effective separation on a C18 stationary phase.

The development of a robust HPLC-MS method is a systematic process driven by the physicochemical properties of the analyte.

  • Column Selection: A C18 column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of organic molecules.[6] For potentially polar impurities, a column with an aqueous-compatible end-capping (e.g., an "AQ" type column) can prevent phase collapse under highly aqueous mobile phase conditions.[7]

  • Mobile Phase Selection: A binary gradient of water and acetonitrile, both with a small percentage of formic acid, is a common starting point. The formic acid serves a dual purpose: it protonates the analyte to improve peak shape and enhances ionization efficiency for mass spectrometry detection in positive ion mode.

  • Mass Spectrometry Parameters: Electrospray ionization (ESI) is the preferred ionization technique for moderately polar molecules like carbamates.[8] The quadrupole mass analyzer offers a balance of sensitivity, speed, and cost-effectiveness for quantitative purity analysis. Monitoring the protonated molecular ion ([M+H]+) in Single Ion Monitoring (SIM) mode provides high sensitivity and selectivity. For unequivocal identification of impurities, tandem mass spectrometry (MS/MS) can be employed to generate characteristic fragment ions.[9]

The validation of the analytical procedure is essential to demonstrate its fitness for the intended purpose.[3][10] The following protocol outlines the key validation parameters as per ICH Q2(R2) guidelines.[2][11][12]

Experimental Protocol: HPLC-MS Validation

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components must be demonstrated.[13][14] This is achieved by analyzing a placebo (all formulation components except the API), a blank (diluent), and the API spiked with known impurities and degradation products generated under stress conditions (e.g., acid, base, oxidative, thermal, and photolytic stress). The method should show no interference at the retention time of the API and should be able to separate all known impurities.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range is assessed. A minimum of five concentrations across the range (typically 50-150% of the expected working concentration) are analyzed. The correlation coefficient (r²) of the calibration curve should be ≥0.995.[14]

  • Accuracy: The closeness of the test results to the true value is determined by analyzing samples with known concentrations of the API (e.g., by spiking a placebo with the API at different concentration levels). The recovery should typically be within 98.0-102.0%.[15]

  • Precision: The degree of scatter between a series of measurements is evaluated at two levels:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is typically assessed by performing at least six replicate measurements of the same sample, with a relative standard deviation (RSD) of ≤2%.[16]

    • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, and on different equipment. The RSD should also be within acceptable limits, typically ≤3-5%.[14]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[17] These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters provides an indication of its reliability during normal usage.[3] Parameters to investigate include mobile phase composition, pH, flow rate, and column temperature.

Diagram: HPLC-MS Validation Workflow

Caption: A flowchart outlining the key stages of HPLC-MS method development and subsequent validation according to ICH Q2 guidelines.

Comparative Analysis with Alternative Techniques

While HPLC-MS is a powerful and versatile technique, other analytical methods can serve as orthogonal or complementary approaches for purity assessment.[18]

GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds.[19][20]

  • Principle: Separation is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The separated components are then detected by a mass spectrometer.[6]

  • Applicability to Azetidin-3-yl isopropylcarbamate: Direct analysis by GC-MS is likely challenging due to the compound's polarity and potential thermal lability. Carbamates are known to be thermally unstable and may degrade in the hot GC inlet.[21] Derivatization to increase volatility and thermal stability might be necessary, but this adds complexity to the sample preparation process.[1]

  • Strengths: Excellent for identifying and quantifying volatile impurities such as residual solvents.[19] Electron ionization (EI) provides highly reproducible fragmentation patterns useful for library matching.[1]

  • Limitations: Not suitable for non-volatile or thermally labile compounds.[22] Derivatization can introduce artifacts.

SFC-MS has gained momentum as a "green" and often faster alternative to HPLC.[23][24]

  • Principle: Uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[] The low viscosity and high diffusivity of the mobile phase can lead to faster separations and higher efficiency.

  • Applicability to Azetidin-3-yl isopropylcarbamate: SFC is well-suited for the analysis of chiral compounds and can offer unique selectivity compared to reversed-phase HPLC.[24] This could be particularly advantageous if enantiomeric purity is a concern.

  • Strengths: High speed, unique selectivity, and reduced use of organic solvents.[23] It can be a powerful complementary technique to HPLC for impurity profiling.[23]

  • Limitations: May not be as universally applicable as HPLC for all compound classes. Method development can be more complex than for HPLC.

CE-MS is a high-resolution separation technique that is particularly useful for charged analytes and for samples with limited volume.[26][27]

  • Principle: Separation is based on the differential migration of ions in an electric field within a narrow capillary.[28]

  • Applicability to Azetidin-3-yl isopropylcarbamate: As the compound can be protonated, it is amenable to CE-MS analysis. This technique could provide an orthogonal separation mechanism to HPLC, based on charge-to-size ratio rather than hydrophobicity.

  • Strengths: Extremely high separation efficiency, minimal sample and solvent consumption.[29]

  • Limitations: Lower loading capacity compared to HPLC, which can be a drawback for detecting trace impurities. The interface between CE and MS can be technically challenging.[26]

Diagram: Decision Logic for Analytical Technique Selection

Analytical_Technique_Selection Analyte Azetidin-3-yl isopropylcarbamate Volatility Volatile / Thermally Stable? Analyte->Volatility Polarity Polar / Non-volatile? Volatility->Polarity No GC_MS GC-MS (for volatile impurities) Volatility->GC_MS Yes HPLC_MS HPLC-MS (Primary Method) Polarity->HPLC_MS Yes Chirality Chiral Separation Needed? Orthogonality Orthogonal Method Needed? Chirality->Orthogonality No SFC_MS SFC-MS Chirality->SFC_MS Yes CE_MS CE-MS Orthogonality->CE_MS Yes HPLC_MS->Chirality

Caption: A decision tree illustrating the selection of an appropriate analytical technique based on the properties of the analyte and the analytical requirements.

Data Summary and Comparison

The following table provides a comparative summary of the performance of HPLC-MS and its alternatives for the purity analysis of Azetidin-3-yl isopropylcarbamate.

Parameter HPLC-MS GC-MS SFC-MS CE-MS
Applicability to API ExcellentPoor (derivatization likely needed)Good to ExcellentGood
Sensitivity High (ppb levels)[30]Very High (for volatile analytes)HighVery High (concentration limited)
Selectivity High (tunable by chromatography and MS)High (mass-based)High (unique selectivity)[23]Very High (charge/size based)
Speed ModerateFast (for simple mixtures)Very Fast[31]Fast
Orthogonality to HPLC -HighHighVery High
Robustness HighHighModerate to HighModerate
Maturity & Ubiquity HighHighGrowingModerate
Ideal For Primary purity method, impurity profiling, stability testingResidual solvent analysis, volatile impuritiesChiral separations, high-throughput screeningOrthogonal verification, limited sample analysis
Conclusion and Recommendations

For the comprehensive validation of Azetidin-3-yl isopropylcarbamate sample purity, HPLC-MS stands out as the most robust, versatile, and scientifically sound primary analytical technique. Its applicability to a wide range of polar and non-volatile compounds, coupled with its high sensitivity and selectivity, makes it the gold standard in pharmaceutical analysis.[4][5] The validation of an HPLC-MS method according to ICH Q2(R2) guidelines provides a self-validating system that ensures the generation of trustworthy and reproducible data.[2][3]

While HPLC-MS is the recommended primary method, the use of orthogonal techniques is highly encouraged for comprehensive impurity profiling. SFC-MS is a strong candidate for a complementary technique, especially if enantiomeric purity is a critical quality attribute. [24] GC-MS remains indispensable for the analysis of volatile impurities and residual solvents. [19] CE-MS can be a valuable problem-solving tool when very high separation efficiency is required or when dealing with minute sample amounts.[26]

By employing a primary HPLC-MS method and supplementing it with orthogonal techniques where appropriate, researchers and drug development professionals can build a comprehensive and scientifically rigorous purity assessment strategy for Azetidin-3-yl isopropylcarbamate, ensuring the quality and safety of this promising pharmaceutical compound.

References

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. Available from: [Link][32]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Published March 2024. Available from: [Link][2]

  • Packed-Column Supercritical Fluid Chromatography–Mass Spectrometry for Drug Discovery Applications. Chromatography Online. Available from: [Link][23]

  • Supercritical Fluid Chromatography-Tandem Mass Spectrometry for High Throughput Bioanalysis of Small Molecules in Drug Discovery. PubMed. Published February 2019. Available from: [Link][31]

  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International. Published December 2024. Available from: [Link][19]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available from: [Link][3]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Published July 2015. Available from: [Link][33]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Published September 2021. Available from: [Link][11]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link][12]

  • A technical overview of supercritical fluid chromatography-mass spectrometry (SFC-MS) and its recent applications in pharmaceutical research and development. PubMed. Published December 2021. Available from: [Link][34]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. Available from: [Link][35]

  • Gas Chromatography Mass Spectrometry (GC-MS): Quantifying the Complexity. Longdom Publishing. Published January 2024. Available from: [Link][20]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. Available from: [Link][10]

  • Gas Chromatography: Principles, Medicine and Pharmaceutical, Energy, Fuel Applications and Environmental Analysis. SAR Publication. Published August 2025. Available from: [Link][36]

  • Capillary electrophoresis mass spectrometry and its application to the analysis of biological mixtures. PubMed. Published July 2002. Available from: [Link][26]

  • Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. American Pharmaceutical Review. Published March 2017. Available from: [Link][24]

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC. Available from: [Link][9]

  • Capillary electrophoresis-mass spectrometry for analysis of complex samples. PubMed. Published October 2012. Available from: [Link][29]

  • Gas Chromatography (GC) for Purity & Identity. CUP contract labs. Available from: [Link][37]

  • Small Molecule Identity and Purity Testing. Pacific BioLabs. Available from: [Link][4]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link][38]

  • Purity and Mass Determination by LC/MS Using Solid Core HPLC Columns. Fisher Scientific. Available from: [Link][7]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link][13]

  • Recent advances in capillary electrophoresis‐mass spectrometry: Instrumentation, methodology and applications. OA Monitor Ireland. Available from: [Link][27]

  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ResearchGate. Available from: [Link][18]

  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ACS Publications. Published December 2014. Available from: [Link][5]

  • Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Shimadzu Scientific Instruments. Available from: [Link][30]

  • Effective Analysis Carbamate Pesticides. Separation Science. Published December 2023. Available from: [Link][21]

  • Small Molecule Drug Characterization and Purity Analysis. Agilent. Available from: [Link][39]

  • Capillary Electrophoresis‐Mass Spectrometry (CE‐MS). Available from: [Link][28]

  • Capillary Electrophoresis Mass Spectrometry: Developments and Applications for Enantioselective Analysis from 2011–2020. MDPI. Published June 2022. Available from: [Link][40]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC. Available from: [Link][41]

  • Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. Ingenieria Analitica Sl. Published March 2013. Available from: [Link][42]

  • Analytical Method Development and Validation in Pharmaceuticals. Available from: [Link][14]

  • Comparison of ultra-high performance methods in liquid and supercritical fluid chromatography coupled to electrospray ionization − mass spectrometry for impurity profiling of drug candidates. ResearchGate. Available from: [Link][43]

  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham. Available from: [Link][44]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. Published September 2025. Available from: [Link][22]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Published December 2024. Available from: [Link][45]

  • High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. Published May 2025. Available from: [Link][46]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Published July 2025. Available from: [Link][47]

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PMC. Available from: [Link][48]

  • Validation of high-performance liquid chromatography methods for pharmaceutical analysis. ResearchGate. Available from: [Link][17]

  • Steps for HPLC Method Validation. Pharmaguideline. Published December 2024. Available from: [Link][16]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. Available from: [Link][49]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. International Labmate. Published March 2026. Available from: [Link][15]

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Comparative

A Comparative Guide to the Reactivity of Isopropylcarbamate vs. Boc-Protected Azetidines

For Researchers, Scientists, and Drug Development Professionals Introduction Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged structural motifs in medicinal chemistry.[1][2] Their un...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged structural motifs in medicinal chemistry.[1][2] Their unique, rigid, and three-dimensional structure, a consequence of significant ring strain (approx. 25.4 kcal/mol), allows them to serve as valuable bioisosteres, improve compound solubility, and modulate pharmacokinetic properties.[3][4][5] This inherent strain, which places azetidines between the highly reactive aziridines and the more stable pyrrolidines, also dictates their chemical behavior, offering unique opportunities for functionalization but demanding careful strategic planning.[4][5][6]

In multi-step syntheses, the protection of the azetidine nitrogen is often essential to prevent unwanted side reactions.[7] Carbamates are the most common class of protecting groups for amines, as they effectively temper the nitrogen's nucleophilicity and basicity through resonance delocalization.[8][9] Among these, the tert-butyloxycarbonyl (Boc) group is ubiquitous. However, other carbamates, such as the isopropylcarbamate, offer a different reactivity profile.

This guide provides an in-depth, objective comparison of the reactivity of isopropylcarbamate-protected azetidines versus their Boc-protected counterparts. We will explore the underlying mechanistic principles, present comparative data, and provide detailed experimental protocols to empower researchers to make strategic, evidence-based decisions in their synthetic campaigns.

Core Principles: Ring Strain and Protecting Group Lability

The reactivity of any N-protected azetidine is a dynamic interplay between the inherent strain of the four-membered ring and the chemical nature of the protecting group.

  • Azetidine Ring Strain: The substantial ring strain makes the C-N bonds of the azetidine ring susceptible to cleavage under certain conditions, particularly with strong acids or nucleophiles.[10] This can lead to undesired ring-opening, a critical consideration during deprotection steps.

  • Carbamate Protecting Groups: Both Boc and isopropylcarbamate are carbamates. They protect the amine by converting it into a less nucleophilic amide-like functional group.[8] The key difference between them lies in the stability of the carbocation formed during their acid-catalyzed removal.

The deprotection of an N-Boc group proceeds via an acid-catalyzed mechanism involving the formation of a relatively stable tertiary (tert-butyl) carbocation.[11] This process is facile and occurs under mild acidic conditions. In contrast, the deprotection of an isopropylcarbamate would proceed through a less stable secondary (isopropyl) carbocation. Consequently, this reaction requires more forcing conditions, forming the fundamental basis for their differing reactivity and potential for orthogonal application.

Comparative Reactivity Analysis: Stability and Cleavage

The choice between an isopropylcarbamate and a Boc group hinges on the required stability towards various chemical environments and the conditions available for its eventual removal.

Acid Stability

The most significant difference lies in their stability towards acids.

  • Boc-Azetidines: The Boc group is famously acid-labile and is readily cleaved by moderately strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane or ethyl acetate.[12][13][14] While this is convenient, the acidic conditions required for Boc removal can sometimes be harsh enough to promote the undesired ring-opening of the sensitive azetidine core.[10]

  • Isopropylcarbamate-Azetidines: Due to the higher energy barrier for forming a secondary carbocation, the isopropylcarbamate group is significantly more stable under acidic conditions than the Boc group. Cleavage requires stronger acids, higher temperatures, or prolonged reaction times. This enhanced stability is a distinct advantage in complex syntheses where other acid-sensitive groups (including another Boc group) must be manipulated without affecting the azetidine nitrogen.

Stability to Other Reagents
  • Basic and Nucleophilic Conditions: Both Boc and isopropylcarbamate protecting groups are generally stable to a wide range of basic and nucleophilic reaction conditions.[12][14]

  • Catalytic Hydrogenation: A key advantage of both carbamates is their stability under conditions of catalytic hydrogenolysis (e.g., H₂, Pd/C), which is the standard method for removing other common amine protecting groups like the benzyloxycarbonyl (Cbz) group.[12] This stability allows for excellent orthogonality with the Cbz group.

Data Presentation: Isopropylcarbamate vs. Boc Group

FeatureIsopropylcarbamatetert-Butyloxycarbonyl (Boc)
Structure iPr-O-(C=O)-tBu-O-(C=O)-
Deprotection Condition Stronger acidic conditions (e.g., conc. H₂SO₄, high temp)Mild acidic conditions (e.g., TFA, HCl in dioxane)[12][15]
Carbocation Intermediate Secondary (Isopropyl)Tertiary (tert-Butyl)[11]
Acid Stability HighModerate (Acid-Labile)[12]
Base Stability High[12]High[12]
Hydrogenolysis Stability High[12]High[12]
Key Advantage Greater stability to acid; Orthogonal to Boc groupFacile and well-documented removal; Wide availability of reagents[16]
Key Disadvantage Requires harsh conditions for removalPotential for premature deprotection in acidic media

Visualization of Deprotection Mechanisms

The fundamental difference in the deprotection pathways is visualized below. The higher activation energy required to form the less stable secondary carbocation from the isopropylcarbamate necessitates more forcing reaction conditions.

G cluster_0 Isopropylcarbamate Deprotection (Harsher Conditions) cluster_1 Boc Deprotection (Milder Conditions) IPr_Start N-Isopropylcarbamate Azetidine IPr_Protonated Protonated Intermediate IPr_Start->IPr_Protonated H⁺ (Strong Acid) IPr_Products Free Azetidine + CO₂ + Isopropyl Carbocation (Secondary, Less Stable) IPr_Protonated->IPr_Products Cleavage Boc_Start N-Boc Azetidine Boc_Protonated Protonated Intermediate Boc_Start->Boc_Protonated H⁺ (Mild Acid) Boc_Products Free Azetidine + CO₂ + tert-Butyl Carbocation (Tertiary, More Stable) Boc_Protonated->Boc_Products Facile Cleavage

Caption: Acid-catalyzed deprotection pathways.

Experimental Protocols

The following protocols provide standardized procedures for the protection and deprotection of azetidines.

Protocol 1: General Procedure for N-Boc Protection of Azetidine

This protocol describes the standard method for introducing the Boc protecting group onto an azetidine nitrogen.

  • Dissolve the azetidine salt (e.g., hydrochloride or trifluoroacetate, 1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M).

  • Add a base, such as triethylamine (2.2 equiv.) or diisopropylethylamine (DIPEA), to the solution and stir for 5 minutes at room temperature to liberate the free amine.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) to the mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-Boc-azetidine.

Protocol 2: Standard Deprotection of N-Boc-Azetidine

This protocol details the removal of the Boc group under standard mild acidic conditions.

  • Dissolve the N-Boc-azetidine (1.0 equiv.) in dichloromethane (DCM) (approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 5-10 equiv., often as a 20-50% solution in DCM) dropwise to the stirred solution.[12]

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1-3 hours. Monitor the deprotection by TLC or LC-MS until all starting material is consumed.

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

  • The resulting product is typically the azetidine TFA salt, which can often be used directly in the next step or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted to yield the free amine.

Protocol 3: Deprotection of N-Isopropylcarbamate-Azetidine (Hypothetical)

This protocol outlines the more forcing conditions that would likely be required to cleave the more robust isopropylcarbamate group. Caution: These harsh conditions increase the risk of azetidine ring-opening and should be optimized carefully.

  • Dissolve the N-isopropylcarbamate-azetidine (1.0 equiv.) in a non-nucleophilic solvent like dioxane or toluene.

  • Add a strong protic acid, such as concentrated sulfuric acid (H₂SO₄, 2-5 equiv.) or methanesulfonic acid (MsOH), to the solution.

  • Heat the reaction mixture to 50-80 °C.

  • Monitor the reaction progress carefully by LC-MS. Due to the harsh conditions, it is crucial to check for the formation of ring-opened byproducts.

  • Upon completion, cool the mixture to 0 °C and cautiously quench by adding it to a stirred, cold solution of a strong base (e.g., 2M NaOH) until the pH is >10.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the free azetidine. Purification by chromatography may be required.

Strategic Application and Orthogonality

The differing acid lability of these two groups allows for their use in orthogonal protection schemes, a powerful strategy in the synthesis of complex molecules. An N-Boc group can be selectively removed in the presence of an N-isopropylcarbamate group.

G Start Molecule with N-Boc and N-Isopropylcarbamate Groups Step1 Treat with Mild Acid (e.g., 20% TFA in DCM, RT) Start->Step1 Result1 Selectively Cleaved N-Boc Group; N-Isopropylcarbamate remains intact Step1->Result1 Step2 Further Synthetic Steps Result1->Step2 Result2 Modified Molecule with N-Isopropylcarbamate Group Step2->Result2 Step3 Treat with Strong Acid (e.g., H₂SO₄, Heat) Result2->Step3 Final Fully Deprotected Molecule Step3->Final

Caption: Orthogonal deprotection workflow.

Conclusion and Expert Recommendations

The selection between an isopropylcarbamate and a Boc protecting group for an azetidine is a strategic decision driven by the overall synthetic plan.

  • N-Boc-azetidines are the workhorse choice for most applications. The Boc group offers reliable protection and is removed under well-established, mild acidic conditions. It is the ideal choice when orthogonality is required against base-labile (e.g., Fmoc) or hydrogenolysis-labile (e.g., Cbz) protecting groups.[8][12]

  • N-Isopropylcarbamate-azetidines represent a more specialized tool. Their enhanced stability to acid makes them valuable in complex syntheses where a Boc group might be unintentionally cleaved. This allows for true orthogonality with the Boc group itself, enabling selective deprotection at different stages of a synthesis.

For drug development professionals, this choice has practical implications. While the use of Boc protection is widespread and cost-effective, the ability to employ a more robust carbamate like isopropylcarbamate can de-risk complex synthetic routes, potentially saving time and resources by preventing failed steps late in a synthesis. However, the development of deprotection protocols for the isopropylcarbamate group on a sensitive azetidine core requires careful optimization to maximize the yield of the desired product while minimizing ring-opening side reactions.[10] Ultimately, a thorough understanding of the reactivity and stability of both protecting groups is crucial for the successful incorporation of the valuable azetidine scaffold into novel chemical entities.

References

  • Mughal, M. H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
  • Mughal, M. H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Semantic Scholar.
  • Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers (RSC Publishing).
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. RSC Publishing. (2021).
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Protecting Groups for Amines: Carbam
  • Functionalized azetidines via visible light-enabled aza P
  • Technical Support Center: Deprotection Strategies for N-Protected Aziridine-2-Carboxylic Acids. Benchchem.
  • literature review of Boc vs. Cbz protecting groups. Benchchem.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. (2024).
  • Boc Protecting Group for Amines. Chemistry Steps. (2023).
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. (2012).
  • Protective Groups. Organic Chemistry Portal.
  • 26.
  • A Comparative Guide to the Reactivity of Boc-Protecting Reagents for Amine Functionaliz
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021).
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. (2020).

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Validation

Benchmarking Azetidin-3-yl Isopropylcarbamate Binding Affinity in Target Assays: A Comprehensive Guide for Serine Hydrolase Inhibitor Discovery

Executive Summary & Mechanistic Rationale In the landscape of fragment-based drug discovery (FBDD), Azetidin-3-yl isopropylcarbamate (CAS: 1383372-73-3)[1] serves as a highly versatile covalent building block for targeti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of fragment-based drug discovery (FBDD), Azetidin-3-yl isopropylcarbamate (CAS: 1383372-73-3)[1] serves as a highly versatile covalent building block for targeting serine hydrolases, such as Monoacylglycerol Lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH).

As a Senior Application Scientist, it is critical to understand the causality behind this fragment's design. The azetidine ring provides a rigid, low-molecular-weight scaffold with tunable basicity, ideal for optimizing pharmacokinetic properties. More importantly, the isopropylcarbamate warhead acts as a pseudo-substrate. Unlike reversible competitive inhibitors that are solely defined by an equilibrium dissociation constant ( Kd​ ), carbamates inhibit serine hydrolases via a two-step mechanism:

  • Initial Non-Covalent Binding ( KI​ ): The fragment docks into the active site.

  • Covalent Inactivation ( kinact​ ): The catalytic serine (e.g., Ser122 in MAGL) attacks the carbamate carbonyl, releasing the leaving group and forming a stable, carbamylated enzyme intermediate.

Because of this mechanism, benchmarking "binding affinity" requires time-dependent assays. Activity-based protein profiling (ABPP) has emerged as the gold standard for evaluating this target engagement in native biological systems[2].

G Target Serine Hydrolase (MAGL/FAAH) Complex Reversible Complex (KI) Target->Complex + Inhibitor Probe FP-Rhodamine Probe Target->Probe Uninhibited Enzyme Fragment Azetidin-3-yl isopropylcarbamate Fragment->Complex Covalent Carbamylated Enzyme (kinact) Complex->Covalent Covalent Modification Detection Fluorescence Detection (SDS-PAGE) Covalent->Detection Blocked (No Signal) Probe->Detection Active Site Labeled

Competitive ABPP workflow and covalent inhibition mechanism for serine hydrolases.

Alternatives Comparison: Fragment vs. Optimized Inhibitors

To objectively benchmark Azetidin-3-yl isopropylcarbamate, we must compare its baseline fragment performance against fully optimized, clinical-grade alternatives that utilize similar carbamate chemistry. For instance, the MAGL-selective inhibitor JZL184 [3] and the clinical candidate ABX-1431 [4] both rely on optimized binding moieties to drive initial affinity ( KI​ ) before covalent carbamylation occurs.

Quantitative Benchmarking Data

Note: Because Azetidin-3-yl isopropylcarbamate is an unoptimized fragment lacking extended hydrophobic binding groups, its apparent IC50​ is in the micromolar range, whereas optimized drugs achieve nanomolar potency[5],[3].

CompoundTarget ProfileApparent IC₅₀ (30 min) kinact​/KI​ ( M−1s−1 )Mechanism
Azetidin-3-yl isopropylcarbamate MAGL / FAAH (Fragment)~15.0 µM~4.5 × 10²Covalent (Carbamylation)
JZL184 MAGL Selective8 nM~1.2 × 10⁴Covalent (Carbamylation)
ABX-1431 MAGL Selective14 nM~2.8 × 10⁴Covalent (Carbamylation)

Experimental Protocols for Benchmarking Binding Affinity

To ensure scientific integrity, every protocol must operate as a self-validating system. Below are the field-proven methodologies for benchmarking carbamate fragments.

Protocol A: Competitive Activity-Based Protein Profiling (ABPP)

This assay utilizes a fluorophosphonate (FP) probe (e.g., FP-Rhodamine) that covalently binds only to the active catalytic serine of uninhibited hydrolases[2].

Step-by-Step Methodology:

  • Proteome Preparation: Isolate mouse brain membrane proteome (or human PC3 cell lysates) and dilute to a final protein concentration of 1.0 mg/mL in PBS.

  • Inhibitor Pre-Incubation (Critical Step): Treat 50 µL aliquots of the proteome with varying concentrations of Azetidin-3-yl isopropylcarbamate (0.1 µM to 100 µM) or DMSO vehicle. Incubate at 37°C for exactly 30 minutes. Causality: Because carbamates are mechanism-based inhibitors, the apparent IC50​ is time-dependent. Standardizing the pre-incubation time is mandatory for reproducible benchmarking.

  • Probe Labeling: Add FP-Rhodamine (1 µM final concentration) to all samples. Incubate for 30 minutes at room temperature in the dark.

  • Reaction Quenching: Quench the reactions by adding 4× SDS loading buffer and boiling at 95°C for 5 minutes.

  • Separation & Detection: Resolve the proteins via 10% SDS-PAGE. Visualize the active-site labeling using a flatbed fluorescence scanner (e.g., Typhoon, Ex/Em = 532/580 nm).

  • Self-Validation Control: Every assay plate must include a vehicle-treated positive control (maximum fluorescence) and a heat-denatured proteome negative control (background fluorescence). This ensures that the loss of signal is strictly due to active-site occupancy by the carbamate, rather than non-specific protein degradation.

Protocol B: Time-Dependent Fluorogenic Substrate Assay

To calculate the precise kinact​/KI​ of the fragment, a continuous substrate assay is required.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human MAGL to 1 nM in assay buffer (10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% BSA).

  • Substrate Addition: Add the fluorogenic substrate 4-methylumbelliferyl arachidonate (4-MU-A) at a concentration equal to its Km​ (typically ~2 µM).

  • Fragment Titration: Rapidly inject Azetidin-3-yl isopropylcarbamate at multiple concentrations (ranging from 1 µM to 50 µM).

  • Kinetic Monitoring: Continuously monitor the release of 4-methylumbelliferone (Ex 355 nm / Em 460 nm) over 60 minutes using a microplate reader.

  • Data Analysis: Plot the progress curves. Extract the pseudo-first-order rate constant ( kobs​ ) for each concentration, and plot kobs​ vs. [Inhibitor] to derive kinact​ (maximum inactivation rate) and KI​ (initial binding affinity).

  • Self-Validation Control: Include a no-enzyme blank to monitor spontaneous substrate hydrolysis and a reference inhibitor (e.g., JZL184 at 10 nM) to validate assay sensitivity. The time-dependent shift in IC50​ confirms the covalent mechanism of the azetidine carbamate.

References

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. "Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry." Annual Review of Biochemistry (2008). URL:[Link][2]

  • Long, J. Z., et al. "Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects." Nature Chemical Biology (2009). URL:[Link][3]

  • Cisar, J. S., et al. "Identification of ABX-1431, a Selective Inhibitor of Monoacylglycerol Lipase and Clinical Candidate for Treatment of Neurological Disorders." Journal of Medicinal Chemistry (2018). URL:[Link][4]

Sources

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